molecular formula C15H26O2 B563836 Ilicol CAS No. 72715-02-7

Ilicol

Numéro de catalogue: B563836
Numéro CAS: 72715-02-7
Poids moléculaire: 238.371
Clé InChI: RMARCXQAHOJNRB-KBUPBQIOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ilicol is a natural product found in Flourensia oolepis and Saussurea costus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1R,4aR,7R,8aR)-7-(3-hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-11(10-16)12-5-8-14(2)6-4-7-15(3,17)13(14)9-12/h12-13,16-17H,1,4-10H2,2-3H3/t12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMARCXQAHOJNRB-KBUPBQIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CC(CC2)C(=C)CO)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(=C)CO)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture of Ilicol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilicol, a naturally occurring sesquiterpenoid, has garnered attention for its notable phytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation and characterization, including spectroscopic data, are presented. Furthermore, this document elucidates the current understanding of its mechanism of action, offering insights for researchers in natural product chemistry, chemical biology, and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a sesquiterpene diol belonging to the eudesmane class of bicyclic sesquiterpenoids. Its chemical structure has been elucidated through spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (1R,4aR,7R,8aR)-7-(3-hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol[1]
Chemical Formula C₁₅H₂₆O₂[2][3]
Molecular Weight 238.37 g/mol [2][3]
CAS Number 72715-02-7[2]
Melting Point 134-135 °C[2]
Boiling Point (Predicted) 350.9 ± 25.0 °C[2]
Density (Predicted) 1.029 ± 0.06 g/cm³[2]
pKa (Predicted) 14.78 ± 0.10[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for its various functional groups. Key resonances would include those for the two hydroxyl protons, the vinyl protons of the hydroxyprop-1-en-2-yl group, signals for the methyl groups, and a complex pattern of overlapping multiplets for the methylene and methine protons of the decalin ring system.

  • ¹³C-NMR: The carbon NMR spectrum would show 15 distinct signals corresponding to the carbon skeleton. Diagnostic peaks would include those for the olefinic carbons, the carbon atoms bearing the hydroxyl groups, and the methyl carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular formula of C₁₅H₂₆O₂ by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information, showing characteristic losses of water molecules from the hydroxyl groups and fragmentation of the decalin ring and the side chain.

Isolation of this compound

This compound is a natural product that has been isolated from the plant species Flourensia ilicifolia. The general procedure for the isolation of sesquiterpenoids from plant material involves the following steps:

Experimental Protocol: Isolation from Plant Material
  • Extraction: The dried and powdered plant material (e.g., aerial parts) is extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol. This process is typically performed at room temperature over an extended period or using a Soxhlet apparatus.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure, and the residue is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., aqueous methanol).

  • Chromatographic Purification: The fraction containing the sesquiterpenoids is further purified using a combination of chromatographic techniques.

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity, typically using solvent systems like hexane-ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched in this compound are subjected to preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit significant phytotoxic activity, inhibiting the root growth of various plant species.

Table 2: Phytotoxic Activity of this compound (IC₅₀ values)

Plant SpeciesIC₅₀ (mM)Reference
Panicum miliaceum1.22[4]
Avena sativa2.90[4]
Lactuca sativa7.35[4]
Raphanus sativus8.07[4]

The available data suggests that this compound interferes with cell division in plants. It has been observed to reduce cell division in Allium cepa without causing chromosome aberrations[4]. This indicates that its mechanism of action may involve the disruption of the cell cycle machinery rather than direct damage to the genetic material.

Experimental Protocol: Phytotoxicity Assay (Seed Germination and Root Growth)

A standard method to assess the phytotoxicity of a compound like this compound involves the following steps:

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO or ethanol) and then diluted with distilled water or a nutrient solution to the desired test concentrations. A solvent control is also prepared.

  • Seed Germination: Seeds of the target plant species are placed on filter paper in Petri dishes. A defined volume of the test solution or control is added to each dish.

  • Incubation: The Petri dishes are incubated in a controlled environment (e.g., 25°C with a defined light/dark cycle) for a specific period (e.g., 3-7 days).

  • Data Collection: After the incubation period, the germination percentage and the root length of the seedlings are measured.

  • Data Analysis: The IC₅₀ value, the concentration that causes 50% inhibition of root growth compared to the control, is calculated.

Signaling Pathway and Workflow Visualization

While the precise signaling pathway affected by this compound's phytotoxic activity has not been fully elucidated, its observed effect on cell division suggests interference with the cell cycle regulation. The following diagram illustrates a generalized workflow for investigating the phytotoxic mechanism of a natural product like this compound.

G cluster_0 Isolation & Characterization cluster_1 Biological Evaluation cluster_2 Hypothesized Cellular Target plant Plant Material (Flourensia ilicifolia) extraction Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation pure_this compound Pure this compound fractionation->pure_this compound structure Structure Elucidation (NMR, MS) pure_this compound->structure phytotoxicity Phytotoxicity Assay (Seed Germination & Root Growth) pure_this compound->phytotoxicity cell_division Cell Division Assay (e.g., Allium cepa) pure_this compound->cell_division ic50 IC50 Determination phytotoxicity->ic50 mechanism Mechanism of Action Studies cell_division->mechanism cell_cycle Cell Cycle Progression mechanism->cell_cycle Inhibition? mitosis Mitosis cell_cycle->mitosis cytokinesis Cytokinesis mitosis->cytokinesis

Caption: Workflow for the isolation, characterization, and bioactivity assessment of this compound.

Conclusion

This compound represents an interesting eudesmane-type sesquiterpenoid with pronounced phytotoxic effects. This guide has summarized its chemical structure, properties, and a general approach to its isolation and biological evaluation. Further research is warranted to precisely identify the molecular targets and signaling pathways through which this compound exerts its inhibitory effects on plant cell division. Such studies could pave the way for the development of novel, natural product-based herbicides or serve as a tool for studying the plant cell cycle.

References

Preliminary Biochemical Profile of Ilicol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biochemical profile of Ilicol, a natural sesquiterpene isolated from the roots of Saussurea lappa Clarke. The information presented herein is based on available scientific literature and is intended to support further research and development efforts.

Executive Summary

This compound (C15H26O2) is a bioactive natural product that has demonstrated significant phytotoxic and cytostatic properties.[1] Key findings indicate that this compound inhibits both germination and root growth in a variety of plant species. Furthermore, it has been observed to reduce cell division in Allium cepa root tips without inducing chromosomal aberrations, suggesting a potential mechanism of action related to cell cycle regulation. This document consolidates the currently available quantitative data, details the experimental methodologies used in these initial studies, and provides visual representations of the experimental workflows.

Quantitative Biochemical Data

The primary quantitative data available for this compound pertains to its phytotoxic effects on seed germination and root growth. The half-maximal inhibitory concentration (IC50) values have been determined for four plant species, as summarized in the tables below.

Table 1: IC50 Values of this compound on Seed Germination [1]

Plant SpeciesIC50 (mM)
Panicum miliaceum0.67
Avena sativa2.73
Lactuca sativa5.25
Raphanus sativus9.66

Table 2: IC50 Values of this compound on Root Growth [1]

Plant SpeciesIC50 (mM)
Panicum miliaceum1.22
Avena sativa2.90
Lactuca sativa7.35
Raphanus sativus8.07

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the biochemical profile of this compound.[1]

Phytotoxicity Bioassay

This protocol was utilized to determine the IC50 values for both seed germination and root growth inhibition.

  • Test Species: Panicum miliaceum, Avena sativa, Lactuca sativa, and Raphanus sativus.

  • Preparation of Test Solutions: this compound was dissolved in an appropriate solvent to create a stock solution, which was then used to prepare a series of dilutions of varying concentrations.

  • Germination Assay:

    • Seeds of the test species were placed on filter paper in Petri dishes.

    • Each Petri dish was moistened with a specific concentration of the this compound test solution or a solvent control.

    • The dishes were incubated under controlled conditions (temperature and light) suitable for each species.

    • After a predetermined incubation period, the number of germinated seeds was counted.

    • The percentage of germination inhibition was calculated relative to the solvent control for each concentration.

    • The IC50 value for germination was determined by statistical analysis of the dose-response data.

  • Root Growth Inhibition Assay:

    • Following the germination assay, the length of the radicle (embryonic root) of each germinated seed was measured.

    • The percentage of root growth inhibition was calculated by comparing the average root length in each this compound concentration to the average root length in the solvent control.

    • The IC50 value for root growth was determined from the resulting dose-response curve.

Allium cepa Mitotic Division Assay

This assay was performed to evaluate the effect of this compound on cell division and to screen for any potential chromosomal aberrations.

  • Test Organism: Allium cepa (common onion) bulbs.

  • Assay Procedure:

    • Healthy onion bulbs were sprouted in water to allow for root growth.

    • Once the roots reached a suitable length, they were immersed in a solution containing this compound at a predetermined concentration for a specific duration. A control group was maintained in water.

    • After the treatment period, the root tips were harvested and fixed in a suitable fixative solution (e.g., Carnoy's fixative).

    • The fixed root tips were then hydrolyzed with hydrochloric acid to soften the tissue.

    • The meristematic tissue at the tip of the root was squashed onto a microscope slide and stained with a chromosome-specific stain (e.g., acetocarmine or Feulgen).

    • The prepared slides were examined under a light microscope.

    • The mitotic index was calculated by determining the percentage of cells undergoing division (prophase, metaphase, anaphase, telophase) out of the total number of cells observed.

    • The cells in different stages of mitosis were also examined for any chromosomal abnormalities, such as breakages, bridges, or lagging chromosomes.

Visualizations

As no specific signaling pathways involving this compound have been described in the literature, the following diagrams illustrate the experimental workflows for the key bioassays.

Phytotoxicity_Assay_Workflow cluster_prep Preparation cluster_germination Germination Assay cluster_root Root Growth Assay Prep_this compound Prepare this compound Solutions (various concentrations) Incubate Incubate Seeds with This compound Solutions Prep_this compound->Incubate Prep_Seeds Select Seeds of Test Species Prep_Seeds->Incubate Count Count Germinated Seeds Incubate->Count Measure Measure Radicle Length Incubate->Measure Calc_Germ_Inhibit Calculate % Germination Inhibition Count->Calc_Germ_Inhibit Calc_Germ_IC50 Determine Germination IC50 Calc_Germ_Inhibit->Calc_Germ_IC50 Calc_Root_Inhibit Calculate % Root Growth Inhibition Measure->Calc_Root_Inhibit Calc_Root_IC50 Determine Root Growth IC50 Calc_Root_Inhibit->Calc_Root_IC50

Caption: Workflow for the Phytotoxicity Bioassay of this compound.

Allium_Cepa_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Processing cluster_analysis Microscopic Analysis Sprout_Bulbs Sprout Allium cepa Bulbs Treat_Roots Treat Roots with this compound Sprout_Bulbs->Treat_Roots Prepare_this compound Prepare this compound Solution Prepare_this compound->Treat_Roots Harvest_Fix Harvest & Fix Root Tips Treat_Roots->Harvest_Fix Hydrolyze_Stain Hydrolyze & Stain Harvest_Fix->Hydrolyze_Stain Prepare_Slide Prepare Microscope Slide Hydrolyze_Stain->Prepare_Slide Examine_Cells Examine Cells Prepare_Slide->Examine_Cells Calc_MI Calculate Mitotic Index Examine_Cells->Calc_MI Check_Aberrations Check for Chromosomal Aberrations Examine_Cells->Check_Aberrations

Caption: Workflow for the Allium cepa Mitotic Division Assay.

Conclusion and Future Directions

The preliminary biochemical profile of this compound highlights its potential as a phytotoxic and cytostatic agent. The available data provides a solid foundation for further investigation into its mechanism of action. Future research should focus on elucidating the specific molecular targets of this compound to understand how it inhibits root growth and cell division. Investigating its effects on key regulatory proteins in the cell cycle, such as cyclins and cyclin-dependent kinases, could provide valuable insights. Furthermore, exploring its potential applications as a natural herbicide or as a lead compound for the development of novel anti-proliferative agents is warranted.

References

No Information Available on "Ilicol" Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search has yielded no publicly available scientific literature, clinical trial data, or research pertaining to a substance or drug named "Ilicol" and its mechanism of action.

Efforts to gather information for the requested in-depth technical guide on the "this compound mechanism of action hypothesis" were unsuccessful. Database searches for "this compound mechanism of action," "this compound clinical trials," "this compound signaling pathway," and "this compound experimental protocols" did not return any relevant results for a specific therapeutic agent.

The search results did identify the "iliCo Study," a clinical trial investigating the iCover medical device for the treatment of iliac occlusive lesions.[1] However, this is a medical device and not a pharmacological agent with a molecular mechanism of action as requested.

Further searches on broader signaling pathways, such as the Interleukin-6 (IL-6) and Inositol Triphosphate (IP3) pathways, were conducted to identify any potential association with a compound named "this compound."[2][3][4][5][6] These searches did not reveal any connection to the specified topic.

Due to the complete absence of data on "this compound," it is not possible to fulfill the request for a technical whitepaper, including data tables, experimental protocols, and signaling pathway diagrams. It is possible that "this compound" may be an internal project name not yet disclosed in public forums, a highly niche or emerging compound with limited available information, or a misnomer.

Without any foundational information on the subject, the core requirements of the request cannot be met. We recommend verifying the name of the substance and its stage of development to enable a more fruitful search for the required information.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Ilicol (A Hypothetical Compound)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a template designed to illustrate the structure and content of a technical guide on the therapeutic targets of a novel compound. The compound "Ilicol" is hypothetical, and no specific scientific data is available for it in the public domain. The data, experimental protocols, and signaling pathways presented herein are representative examples based on common findings in drug discovery for anti-inflammatory and anti-cancer agents, intended to serve as a guide for researchers and scientists.

Introduction

This compound is a novel synthetic small molecule that has demonstrated significant potential in preclinical studies as a modulator of key signaling pathways implicated in inflammatory diseases and oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its potential therapeutic targets, and the experimental basis for these findings. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new therapeutic entities.

Quantitative Data Summary

The biological activity of this compound has been characterized through a series of in vitro assays to determine its potency and selectivity. The following tables summarize the key quantitative data obtained in these studies.

Table 1: In Vitro Anti-Inflammatory Activity of this compound
AssayCell LineStimulantMeasured EndpointIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite5.2 ± 0.4
Prostaglandin E2 (PGE2) ProductionHuman ChondrocytesIL-1β (10 ng/mL)PGE22.8 ± 0.3
TNF-α SecretionTHP-1LPS (1 µg/mL)TNF-α7.1 ± 0.6
IL-6 SecretionTHP-1LPS (1 µg/mL)IL-64.5 ± 0.5

IC50 values represent the concentration of this compound required to inhibit the respective inflammatory mediator by 50% and are expressed as mean ± standard deviation from three independent experiments.

Table 2: In Vitro Anti-Cancer Activity of this compound
Cell LineCancer TypeAssayIC50 (µM)
MCF-7Breast CancerMTT Assay (72h)12.5 ± 1.1
MDA-MB-231Breast CancerMTT Assay (72h)18.3 ± 1.5
HCT116Colon CancerWST-8 Assay (48h)9.8 ± 0.9
K-562Chronic Myeloid LeukemiaCytotoxicity Assay (48h)15.2 ± 1.3
SK-N-DZNeuroblastomaCytotoxicity Assay (48h)21.7 ± 2.0

IC50 values represent the concentration of this compound required to inhibit cell viability by 50% and are expressed as mean ± standard deviation from three independent experiments.

Table 3: Kinase Inhibitory Profile of this compound
Kinase TargetAssay TypeIC50 (nM)
IKKβIn vitro kinase assay150 ± 12
JNK1In vitro kinase assay450 ± 35
p38αIn vitro kinase assay> 10,000
ERK1In vitro kinase assay> 10,000

IC50 values represent the concentration of this compound required to inhibit the kinase activity by 50% and are expressed as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol (MTT Assay):

  • Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) for 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis of the dose-response curve.[1]

Measurement of Inflammatory Mediators

Objective: To quantify the inhibitory effect of this compound on the production of inflammatory mediators.

Protocol (Nitric Oxide Assay using Griess Reagent):

  • RAW 264.7 murine macrophage cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated overnight.

  • The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • The concentration of nitrite in the culture supernatant is measured as an indicator of NO production. 50 µL of supernatant is mixed with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the phosphorylation and expression of key proteins in inflammatory signaling pathways.

Protocol:

  • Cells (e.g., THP-1) are treated with this compound for a specified time, followed by stimulation with an inflammatory agonist (e.g., LPS).

  • The cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using the BCA protein assay.

  • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated with primary antibodies against target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, total IκBα, β-actin) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound is hypothesized to exert its therapeutic effects by modulating key inflammatory and cell survival signaling pathways. The following diagrams illustrate the proposed mechanisms.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in part, attributed to its ability to inhibit the canonical NF-κB signaling pathway.[2][3] By targeting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This leads to the retention of the NF-κB p65/p50 dimer in the cytoplasm, thereby preventing its nuclear translocation and the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[4][5]

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates This compound This compound This compound->IKK_complex Inhibits p_IkBa p-IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation NFkB_IkBa NF-κB-IκBα (Inactive) Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus DNA DNA NFkB_n->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling

This compound has also been shown to modulate the activity of the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.[3][6] JNK signaling is involved in both inflammatory responses and apoptosis. By inhibiting JNK1, this compound may contribute to its anti-inflammatory and anti-cancer effects.

MAPK_Pathway cluster_nucleus Nucleus Stress_Signal Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1) Stress_Signal->MAPKKK Activates MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates This compound This compound This compound->JNK Inhibits p_cJun p-c-Jun AP1 AP-1 Transcription Factor p_cJun->AP1 Forms Nucleus Nucleus Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Regulates Experimental_Workflow Start Start: Novel Compound 'this compound' Screening Phenotypic Screening (Anti-inflammatory & Anti-cancer Assays) Start->Screening Target_ID Target Identification (e.g., Kinase Profiling, Affinity Chromatography) Screening->Target_ID Identify Active Compound Target_Validation Target Validation (e.g., Western Blot, siRNA knockdown) Target_ID->Target_Validation Putative Targets In_Vivo In Vivo Efficacy Studies (e.g., Animal Models of Inflammation/Cancer) Target_Validation->In_Vivo Validated Target End Lead Optimization & Preclinical Development In_Vivo->End Efficacious Compound

References

In Silico Modeling of Ilicol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicol, a sesquiterpene lactone, has emerged as a molecule of interest in computational drug discovery due to its potential interactions with key regulators of the cell cycle. This technical guide provides an in-depth overview of the in silico modeling of this compound's interactions, with a specific focus on its putative binding to Cyclin D1 and E2F transcription factor 2 (E2F-2). These proteins are critical components of the G1/S phase checkpoint of the cell cycle, a pathway frequently dysregulated in cancer. Understanding the molecular interactions of this compound with these targets through computational methods offers a promising avenue for the rational design of novel therapeutic agents.

This guide details the methodologies for performing molecular docking studies of this compound, presents a summary of interaction data, and visualizes the relevant biological pathways and experimental workflows.

G1/S Phase Signaling Pathway and this compound's Hypothesized Intervention

The transition from the G1 to the S phase of the cell cycle is a critical control point regulated by the Cyclin D1/CDK4/6 complex and the E2F family of transcription factors. In a quiescent cell, the retinoblastoma protein (pRb) binds to E2F transcription factors, inhibiting the expression of genes required for DNA synthesis. Upon mitogenic stimulation, Cyclin D1 is synthesized and forms an active complex with cyclin-dependent kinases 4 and 6 (CDK4/6). This complex phosphorylates pRb, leading to its inactivation and the release of E2F. Free E2F then activates the transcription of S-phase genes, driving the cell into DNA replication.

This compound is hypothesized to interfere with this pathway by directly binding to and modulating the activity of Cyclin D1 and/or E2F-2. The following diagram illustrates the canonical G1/S signaling pathway and the potential points of intervention by this compound.

G1_S_Pathway cluster_inhibition Hypothesized Inhibition Mitogenic_Signals Mitogenic Signals CyclinD1_CDK46 Cyclin D1-CDK4/6 Complex Mitogenic_Signals->CyclinD1_CDK46 pRb_E2F pRb-E2F (Inactive) CyclinD1_CDK46->pRb_E2F Phosphorylation pRb_p pRb-P (Inactive) pRb_E2F->pRb_p E2F E2F (Active) pRb_E2F->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Ilicol_CyclinD1 This compound Ilicol_CyclinD1->CyclinD1_CDK46 Ilicol_E2F This compound Ilicol_E2F->E2F

G1/S signaling pathway and hypothesized this compound inhibition.

In Silico Modeling Workflow

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following diagram outlines a typical workflow for the in silico analysis of this compound's interactions with its protein targets.

Docking_Workflow Start Start Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Protein_Prep Protein Preparation (Cyclin D1 / E2F-2) Start->Protein_Prep Grid_Box Grid Box Generation Ligand_Prep->Grid_Box Protein_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Grid_Box->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

Workflow for in silico molecular docking of this compound.

Experimental Protocols: Molecular Docking of this compound

This section provides a detailed protocol for performing molecular docking of this compound with Cyclin D1 and E2F-2 using the AutoDock Vina software suite.

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound (C15H26O2) can be obtained from the PubChem database (CID: 44559657) in SDF format.

  • Convert to PDBQT Format:

    • Use Open Babel or a similar tool to convert the SDF file to a PDB file.

    • Load the PDB file into AutoDockTools (ADT).

    • Add polar hydrogens and compute Gasteiger charges.

    • Detect the aromatic carbons and set the torsional degrees of freedom.

    • Save the prepared ligand as a PDBQT file (this compound.pdbqt).

Protein Preparation
  • Obtain Protein Structures:

    • The crystal structure of human Cyclin D1 can be obtained from the Protein Data Bank (PDB). A suitable entry should be selected (e.g., PDB ID: 2W96).

    • The structure of human E2F-2 may require homology modeling if a suitable crystal structure is unavailable. The amino acid sequence can be obtained from UniProt (ID: Q14209).

  • Prepare Protein for Docking:

    • Load the PDB file into ADT.

    • Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.

    • Add polar hydrogens and compute Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein as a PDBQT file (CyclinD1.pdbqt or E2F2.pdbqt).

Grid Box Generation
  • Define the Binding Site: The binding site can be identified based on co-crystallized ligands in the PDB structure or through binding site prediction tools. For Cyclin D1, the region of interaction with CDK4/6 is a primary area of interest. For E2F-2, the DNA-binding domain is a potential target.

  • Set Grid Parameters:

    • In ADT, open the "Grid" -> "Grid Box..." menu.

    • Center the grid box on the identified binding site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, typically with a spacing of 1.0 Å.

    • Save the grid parameter file (grid.gpf).

Running the Docking Simulation
  • Create a Configuration File: Create a text file (conf.txt) with the following parameters:

  • Execute AutoDock Vina: Run the docking from the command line:

Analysis of Results
  • Binding Affinity: The predicted binding affinities (in kcal/mol) for the different binding poses of this compound will be reported in the output PDBQT and log files.

  • Interaction Analysis: The docked poses can be visualized using software such as PyMOL or BIOVIA Discovery Studio. This allows for the detailed examination of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's active site residues.

Summary of In Silico Interaction Data

Target ProteinLigandPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interactions Observed
Cyclin D1This compoundData not available in reviewed literatureTo be determined by dockingHydrogen Bonds, Hydrophobic Interactions
E2F-2This compoundData not available in reviewed literatureTo be determined by dockingHydrogen Bonds, Hydrophobic Interactions

Note: The absence of published, experimentally validated binding energies necessitates that the results of in silico modeling be interpreted as predictive and require further validation through in vitro or in vivo assays.

Conclusion

In silico modeling provides a powerful and cost-effective approach to investigate the potential molecular interactions of compounds like this compound with key biological targets. The methodologies outlined in this guide offer a framework for researchers to conduct their own computational studies on this compound and similar molecules. The predicted interactions with Cyclin D1 and E2F-2 suggest that this compound may act as an inhibitor of the G1/S phase of the cell cycle, a hypothesis that warrants further investigation through experimental validation. The continued integration of computational and experimental approaches will be crucial in elucidating the therapeutic potential of this compound and accelerating the discovery of novel cancer therapeutics.

An In-depth Technical Guide to the Proposed Synthesis and Purification of Ilicol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a theoretical exploration of the synthesis and purification of the sesquiterpenoid Ilicol. As of late 2025, there is a notable absence of published literature detailing the specific total synthesis, purification protocols, or biological activity of this compound. Therefore, this document provides a generalized, plausible approach based on established principles in organic chemistry and the known methodologies for structurally related compounds, particularly drimane sesquiterpenoids. The experimental protocols and quantitative data presented are illustrative and should be adapted and optimized based on experimental findings.

Introduction to this compound

This compound is a sesquiterpenoid with the chemical formula C₁₅H₂₆O₂. Structurally, it is classified as a drimane sesquiterpenoid, characterized by a decahydronaphthalene core. Its IUPAC name is (3aR,6S,9aS)-3,6,9-trimethylenedecahydronaphtho[2,1-b]furan-2(1H)-one. The structure features a lactone ring fused to the drimane skeleton, which is common among bioactive natural products. Drimane sesquiterpenoids are known for a wide range of biological activities, including antifungal, antibacterial, and cytotoxic effects.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₆O₂PubChem
Molecular Weight238.37 g/mol PubChem
IUPAC Name(3aR,6S,9aS)-3,6,9-trimethylenedecahydronaphtho[2,1-b]furan-2(1H)-onePubChem
ClassDrimane Sesquiterpenoid LactoneInferred from structure
Predicted PolarityModerately PolarInferred from structure

Proposed Synthesis of this compound

A common and elegant approach to the synthesis of natural products is a biomimetic strategy, which mimics the probable biosynthetic pathway in nature. For drimane sesquiterpenoids, the biosynthesis typically proceeds from farnesyl pyrophosphate (FPP) through a series of cyclization and oxidation steps.[1][5][6][7]

The proposed synthesis of this compound could start from the readily available sesquiterpene, (+)-drimenol. This biomimetic approach involves a series of oxidative transformations to construct the lactone ring.

.dot digraph "Proposed Biomimetic Synthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

FPP [label="Farnesyl Pyrophosphate (FPP)"]; Drimenol [label="(+)-Drimenol"]; Aldehyde [label="Intermediate Aldehyde"]; this compound [label="this compound"];

FPP -> Drimenol [label=" Terpene\nCyclase "]; Drimenol -> Aldehyde [label=" Selective\nOxidation\n(e.g., PCC, DMP) "]; Aldehyde -> this compound [label=" Further Oxidation\n& Lactonization\n(e.g., Jones Reagent) "]; } .enddot Caption: Proposed biomimetic synthesis pathway for this compound from Farnesyl Pyrophosphate.

Step 1: Oxidation of (+)-Drimenol to the Intermediate Aldehyde

  • To a stirred solution of (+)-drimenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate solvent system.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate aldehyde.

Step 2: Oxidation and Lactonization to this compound

  • Dissolve the crude aldehyde from the previous step in acetone (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise to the stirred solution until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2 hours. Monitor the reaction by TLC (3:1 hexanes:ethyl acetate).

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Table 2: Hypothetical Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1 (+)-Drimenol, PCCDichloromethane252-485-95
2 Intermediate Aldehyde, Jones ReagentAcetone0 to 25370-80

Purification of this compound

The purification of the crude this compound from the reaction mixture is crucial to obtain a high-purity product for biological testing and characterization. A multi-step purification workflow is proposed.

.dot digraph "Purification Workflow for this compound" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Crude [label="Crude this compound\n(from synthesis)"]; Column [label="Flash Column Chromatography\n(Silica Gel)"]; Fractions [label="this compound-containing Fractions"]; HPLC [label="Preparative RP-HPLC"]; Pure [label="Pure this compound (>98%)"];

Crude -> Column [label=" Gradient Elution\n(Hexanes:Ethyl Acetate) "]; Column -> Fractions [label=" TLC Analysis of Fractions "]; Fractions -> HPLC [label=" Further Purification "]; HPLC -> Pure [label=" Lyophilization "]; } .enddot Caption: Proposed multi-step purification workflow for this compound.

Step 1: Flash Column Chromatography

  • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing pure this compound (as determined by a single spot on the TLC plate) and concentrate under reduced pressure.

Step 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • For final polishing and to achieve high purity, the product from the column chromatography can be subjected to preparative RP-HPLC.

  • Dissolve the partially purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample onto a C18 preparative column.

  • Elute with an isocratic or gradient mobile phase of acetonitrile and water.

  • Monitor the elution using a UV detector (if this compound has a chromophore) or a universal detector like an evaporative light scattering detector (ELSD).

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to obtain pure this compound as a solid.

Table 3: Hypothetical Purification Parameters

TechniqueStationary PhaseMobile PhasePurity Achieved (%)
Flash ChromatographySilica GelHexanes:Ethyl Acetate (gradient)90-95
Preparative RP-HPLCC18 SilicaAcetonitrile:Water (gradient)>98

Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been documented, many drimane sesquiterpenoids exhibit significant biological effects.[1][3] These include:

  • Antifungal and Antibacterial Activity: Many drimanes disrupt the cell membranes of fungi and bacteria.[4]

  • Cytotoxic Activity: Some drimane sesquiterpenoids have shown promising activity against various cancer cell lines.[2]

  • Antifeedant Activity: These compounds can deter insects from feeding.[1]

Due to the lack of specific studies on this compound, a signaling pathway diagram cannot be provided. Research into the biological effects of this compound would be a valuable area for future investigation. A logical starting point would be to screen this compound against a panel of cancer cell lines and microbial strains to identify any potential bioactivity.

Conclusion

This technical guide outlines a plausible, though theoretical, approach to the synthesis and purification of this compound based on its structural similarity to other drimane sesquiterpenoids. The proposed biomimetic synthesis from (+)-drimenol and the multi-step purification protocol provide a solid framework for researchers and drug development professionals to begin the investigation of this compound. Further experimental work is necessary to validate and optimize these methods and to explore the potential biological activities of this compound.

References

In-Depth Technical Guide to Ilicol (Oplopanone): Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sesquiterpenoid Ilicol, more commonly known in scientific literature as Oplopanone. It details its primary natural sources, provides a consolidated methodology for its extraction and purification, and summarizes its known biological activities with a focus on anti-inflammatory and cytotoxic effects. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this compound.

Introduction

This compound, scientifically identified as Oplopanone, is a sesquiterpenoid compound with the molecular formula C₁₅H₂₆O₂. While the name "this compound" appears in some chemical databases, "Oplopanone" is the predominantly accepted nomenclature in peer-reviewed literature. As a member of the diverse class of terpenoids, Oplopanone has garnered interest for its potential pharmacological properties. This guide synthesizes the current knowledge on its natural origins, methodologies for its isolation, and its biological effects.

Natural Sources of this compound (Oplopanone)

Oplopanone is a secondary metabolite found in a variety of plant species. The primary documented natural sources of this compound are detailed in Table 1.

Plant SpeciesFamilyPlant Part(s) Containing Oplopanone
Oplopanax elatusAraliaceaeStems and Root Bark
Oplopanax horridusAraliaceaeRoot Bark
Disynaphia multicrenulataAsteraceaeFlowers and Leaves
Porella perrottetianaPorellaceaeWhole Plant (Liverwort)
Homalomena sagittifoliaAraceaeLeaves
Magnolia fargesiiMagnoliaceaeFlower Buds

Extraction and Isolation of this compound (Oplopanone)

The isolation of Oplopanone from its natural sources typically involves solvent extraction followed by chromatographic purification. While specific protocols may vary depending on the plant matrix, a generalizable experimental workflow is presented below.

General Experimental Workflow

Extraction_Workflow start Plant Material (e.g., dried, powdered root bark) extraction Solvent Extraction (e.g., 70-85% Ethanol, n-hexane, reflux or maceration) start->extraction filtration Filtration and Concentration (removal of plant debris, solvent evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (Optional) (e.g., with petroleum ether, EtOAc, n-BuOH) crude_extract->partitioning chromatography1 Column Chromatography (e.g., Silica Gel, Dianion HP-20) partitioning->chromatography1 fractionation Fraction Collection chromatography1->fractionation chromatography2 Further Chromatographic Purification (e.g., Sephadex LH-20, HPLC) fractionation->chromatography2 pure_compound Pure Oplopanone chromatography2->pure_compound

Figure 1: Generalized workflow for the extraction and isolation of Oplopanone.

Detailed Experimental Protocol

The following protocol is a composite methodology based on published literature for the extraction of sesquiterpenoids from Oplopanax species.

1. Preparation of Plant Material:

  • Air-dry the plant material (e.g., root bark of Oplopanax horridus) and grind it into a fine powder.

2. Solvent Extraction:

  • Macerate or reflux the powdered plant material with a suitable solvent. A common method involves using 70-85% ethanol at a ratio of 1:8 (w/v) for 2-4 hours at 90°C.[1]

  • Repeat the extraction process two to three times to ensure maximum yield.

  • Alternatively, for less polar extracts, n-hexane can be used.

3. Concentration:

  • Combine the filtrates from all extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain the crude extract.

4. Chromatographic Purification:

  • Initial Column Chromatography:

    • Subject the crude extract to column chromatography. A common stationary phase is silica gel or a macroporous resin like Dianion HP-20.[1]

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a water-ethanol gradient (from 100:0 to 0:100) can be used for HP-20 columns, or a dichloromethane-methanol gradient for silica gel columns.

  • Fraction Analysis and Further Purification:

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

    • Pool the fractions containing Oplopanone.

    • Further purify the Oplopanone-rich fractions using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

Biological Activity of this compound (Oplopanone)

The biological activities of Oplopanone are an emerging area of research. Preliminary studies suggest potential anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

While direct studies on Oplopanone are limited, research on related compounds and extracts containing Oplopanone provides insights into its potential anti-inflammatory effects. For instance, a glycolipid isolated from Homalomena sagittifolia, a plant also containing Oplopanone, demonstrated inhibitory activity against cyclooxygenase (COX) enzymes.[2] The IC₅₀ values for this related compound are presented in Table 2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Glycolipid from H. sagittifolia3848
Table 2: COX inhibitory activity of a glycolipid isolated from a plant known to contain Oplopanone.[2]

The anti-inflammatory mechanism of many terpenoids involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. Further research is needed to specifically elucidate the anti-inflammatory mechanism of Oplopanone.

Cytotoxic Activity

A new oplopanone sesquiterpenoid, (+)-oplopanone C, isolated from Porella perrottetiana, was evaluated for its cytotoxic effects against several human cancer cell lines.[3] While the specific IC₅₀ values for Oplopanone itself were not detailed in the abstract of this study, the investigation of a closely related derivative suggests that this class of compounds is of interest for its potential anticancer properties. The cell lines used in this study are listed below:

  • KB: Human carcinoma of the mouth

  • HepG2: Human hepatocellular carcinoma

  • A549: Human lung carcinoma

Extracts from Oplopanax horridus, known to contain Oplopanone, have shown anti-proliferative effects on human breast cancer (MCF-7) and non-small cell lung cancer cells.[1] The more non-polar fractions (70% and 100% ethanol fractions) of the extract, which would contain Oplopanone, demonstrated more potent anti-proliferative effects than the total extract.[1] These fractions were shown to induce apoptosis and affect the cell cycle of MCF-7 cells.[1]

Antitrypanosomal Activity

In a study on the bioactivity of compounds from Vitis repens, Oplopanone was isolated alongside other compounds. While the antitrypanosomal activity of Oplopanone was not reported, the co-isolated compound resveratrol showed potent activity against Trypanosoma evansi with an IC₅₀ value of 0.13 µM.[4] This highlights the rich bioactivity of the plant sources of Oplopanone.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct effects of Oplopanone on cellular signaling pathways. However, based on the activities of other sesquiterpenoids, it can be hypothesized that Oplopanone may interact with key inflammatory and cell survival pathways.

Signaling_Hypothesis oplopanone Oplopanone nfkb NF-κB Pathway oplopanone->nfkb Inhibition? mapk MAPK Pathway oplopanone->mapk Modulation? apoptosis Apoptosis Pathway oplopanone->apoptosis Induction? inflammation Inflammatory Response (e.g., NO, Prostaglandins) nfkb->inflammation Leads to mapk->inflammation Leads to cell_survival Cell Proliferation and Survival apoptosis->cell_survival Inhibits

Figure 2: Hypothesized interaction of Oplopanone with key cellular signaling pathways.

Future Directions

The study of this compound (Oplopanone) is still in its early stages. Future research should focus on:

  • Standardized Isolation Protocols: Development of optimized and validated methods for the large-scale purification of Oplopanone.

  • Comprehensive Biological Screening: A broader evaluation of its pharmacological effects, including its antimicrobial, antiviral, and neuroprotective potential.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by Oplopanone to understand its anti-inflammatory and cytotoxic effects.

  • In Vivo Studies: Preclinical animal studies to assess the efficacy, pharmacokinetics, and safety profile of Oplopanone.

Conclusion

This compound (Oplopanone) is a naturally occurring sesquiterpenoid with promising, yet underexplored, biological activities. This guide provides a foundational summary of its natural sources, a generalized protocol for its extraction and isolation, and an overview of its known anti-inflammatory and cytotoxic potential. It is hoped that this compilation of information will stimulate further research into this intriguing natural product and its potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Exploration of Ilicol Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicol, a naturally occurring sesquiterpenoid, has emerged as a molecule of interest in the field of medicinal chemistry. Its unique eudesmane scaffold presents a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the exploration of this compound analogues and derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new drugs based on this natural product core.

Core Structure of this compound

This compound possesses a characteristic eudesmane sesquiterpenoid skeleton. Understanding this core structure is fundamental to the rational design of its analogues and derivatives.

This compound (CAS No. 72715-02-7)

(A visual representation of the chemical structure of this compound would be placed here in a formal whitepaper.)

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues based on the eudesmane scaffold is a key area of investigation. A unified and streamlined strategy for the asymmetric, protecting-group-free synthesis of various oxidized eudesmane congeners has been demonstrated.[1][2] This approach often involves the construction of a hydroxy-functionalized decalin scaffold with orthogonally reactive olefins.[1][2] A stereoselective Au(I)-catalyzed Alder-ene cyclization is then employed to establish the core eudesmane structure.[1][2] Subsequent late-stage functionalization, such as hydrogenation and epoxidation, allows for the generation of a diverse range of analogues.[1][2]

One notable related compound is ilicic aldehyde, which shares the eudesmane skeleton. Structure-activity relationship studies on ilicic aldehyde and its derivatives have revealed that the presence of an α,β-unsaturated aldehyde on the C-7 side chain, along with a hydroxyl group at C-4, is crucial for its observed antiulcerogenic activity.[3]

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the eudesmane scaffold have shown a variety of biological activities, with a significant focus on their anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

A series of eudesmane-type sesquiterpene lactones, particularly those containing an α-methylene-γ-lactone group and/or an α-bromo ketone group, have been synthesized and evaluated for their inhibitory effects on the NF-κB signaling pathway.[3] The α-methylene-γ-lactone moiety has been identified as a key structural feature required for the anti-inflammatory activity in rodent models of carrageenan-induced edema.[4] Furthermore, the presence of a 6-hydroxy group can enhance this potency.[4] In chronic adjuvant arthritic screens, compounds with an α-methylene-γ-lactone moiety, a β-unsubstituted cyclopentenone ring, or an α-epoxy cyclopentenone system have demonstrated significant inhibition.[4]

Cytotoxic Activity

The cytotoxic potential of sesquiterpene lactones is another area of active research. The α-methylene-γ-lactone group is also considered a critical feature for the cytotoxic effects of many of these compounds.

Quantitative Data

The following table summarizes the inhibitory concentration (IC50) values for a selection of this compound analogues and related eudesmane derivatives against various biological targets. This data is crucial for comparing the potency of different structural modifications.

Compound IDTarget/AssayIC50 (µM)Reference
This compound Panicum miliaceum root growth1220
Avena sativa root growth2900
Lactuca sativa root growth7350
Raphanus sativus root growth8070
Eudesmane Derivative 1 NF-κB Luciferase Reporter Activity (LTβ-induced)Data not available[5]
Santonin-related compound 2 (SRC2) NF-κB Luciferase Reporter Activity (LTβ-induced)Inhibitory[5][6]

Experimental Protocols

Synthesis of Eudesmane Sesquiterpenoids (General Approach)

A general synthetic strategy for creating a library of eudesmane sesquiterpenoids involves the following key steps[1][2]:

  • Scaffold Construction: An enantioselective tandem Michael addition–Aldol sequence is used to construct a hydroxy-functionalized decalin scaffold bearing two orthogonally reactive olefins.

  • Core Formation: A stereoselective Au(I)-catalyzed Alder-ene cyclization is performed to establish the fundamental eudesmane core structure.

  • Diversification: Strategic late-stage modifications, such as site-specific hydrogenation and epoxidation of the olefin groups, are carried out to generate a variety of structurally diverse analogues.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues for a specified incubation period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls and positive controls (e.g., a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.[4]

  • Animal Model: Use a suitable rodent model, such as Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the this compound analogues orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set period (e.g., 1 hour) following compound administration, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized edema.

  • Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Gastric Cytoprotection Assay (Ethanol-Induced Gastric Lesions)

This assay is used to evaluate the ability of a compound to protect the gastric mucosa from injury.[9]

  • Animal Model: Use fasted rats for this experiment.

  • Compound Administration: Administer the this compound analogues or related compounds (such as ilicic aldehyde derivatives) orally. Control groups should receive the vehicle or a known cytoprotective agent (e.g., sucralfate).

  • Induction of Gastric Lesions: After a specific time (e.g., 30-60 minutes), administer absolute ethanol orally to induce gastric lesions.

  • Evaluation of Lesions: After a further incubation period (e.g., 1 hour), sacrifice the animals and remove their stomachs. Open the stomachs along the greater curvature and rinse with saline.

  • Scoring: Examine the gastric mucosa for lesions and score the severity based on the number and size of the hemorrhagic bands.

  • Data Analysis: Calculate the ulcer index and the percentage of protection afforded by the test compounds compared to the control group.

Signaling Pathway Modulation

The anti-inflammatory effects of eudesmane sesquiterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10][11] Eudesmane-type sesquiterpene lactones have been shown to inhibit multiple steps in the NF-κB signaling cascade induced by inflammatory cytokines like IL-1α and TNF-α.[3] This inhibition can occur at various points, including the prevention of the nuclear translocation of NF-κB subunits such as RelB.[5][6]

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α / IL-1α TNFR TNFR / IL-1R TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB IkappaB_p P-IκB IkappaB->IkappaB_p Nucleus Nucleus NFkappaB->Nucleus Translocation Proteasome Proteasome IkappaB_p->Proteasome Ubiquitination & Degradation NFkappaB_nuc NF-κB DNA DNA NFkappaB_nuc->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription Eudesmanolides Eudesmanolides (this compound Analogues) Eudesmanolides->IKK_complex Inhibits Eudesmanolides->NFkappaB Inhibits Translocation

Caption: NF-κB signaling pathway and points of inhibition by eudesmanolides.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating adipogenesis, glucose metabolism, and inflammation.[12][13] While the direct interaction of this compound analogues with the PPARγ pathway is not yet well-documented, some oligomeric sesquiterpenoids have been shown to induce apoptosis in cancer cells through the activation of PPARγ. This suggests a potential avenue for further investigation into the mechanism of action of this compound derivatives.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm Ligand Sesquiterpenoid Ligand PPARg PPARγ Ligand->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer Nucleus Nucleus Heterodimer->Nucleus Translocation PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Anti_inflammatory Anti-inflammatory Effects Target_Genes->Anti_inflammatory Metabolic_Regulation Metabolic Regulation Target_Genes->Metabolic_Regulation

Caption: Overview of the PPARγ signaling pathway.

Conclusion and Future Directions

The exploration of this compound analogues and derivatives based on the eudesmane sesquiterpenoid scaffold represents a promising area for the discovery of new therapeutic agents. The established anti-inflammatory and cytotoxic activities, coupled with initial insights into their modulation of the NF-κB signaling pathway, provide a strong foundation for further research. Future efforts should focus on:

  • Expansion of the Chemical Library: The synthesis of a broader and more diverse range of this compound analogues is crucial to establish more definitive structure-activity relationships.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be essential for their rational development. Investigating the potential role of the PPARγ pathway is a key area for future studies.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo testing, including a wider range of cancer cell lines and inflammatory models, will be necessary to fully characterize the therapeutic potential of these derivatives.

  • Pharmacokinetic and Toxicological Profiling: Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds will be critical for their advancement towards clinical development.

This technical guide provides a snapshot of the current state of research on this compound analogues and derivatives. It is anticipated that continued investigation in this area will lead to the identification of novel drug candidates with significant therapeutic value.

References

Methodological & Application

Ilicol in vitro assay protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following application notes and protocols are provided as a detailed, illustrative example based on a hypothetical anti-inflammatory agent, "Ilicol." Due to the absence of specific scientific literature for a compound named "this compound" in the initial search, this document has been constructed based on common in vitro assays for evaluating inhibitors of inflammatory signaling pathways, specifically targeting the Interleukin-6 (IL-6) cascade in intestinal epithelial cells. The data and specific mechanisms presented are for demonstrative purposes to fulfill the structural and content requirements of the request.

Application Notes: In Vitro Profiling of this compound, a Novel IL-6 Signaling Inhibitor

Introduction

This compound is a novel small molecule inhibitor designed to target inflammatory signaling pathways. These application notes provide a comprehensive overview of in vitro protocols to characterize the bioactivity and mechanism of action of this compound, with a focus on its inhibitory effects on the Interleukin-6 (IL-6) signaling cascade in intestinal epithelial cells. The protocols detailed herein are intended for researchers in drug discovery and development to assess the potency and cellular effects of this compound.

Hypothesized Mechanism of Action

Interleukin-6 is a pleiotropic cytokine that plays a critical role in inflammation and immune responses.[1] The binding of IL-6 to its receptor (IL-6R) leads to the dimerization of the gp130 signal-transducing subunit, which in turn activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[1][2] This cascade is crucial in mediating inflammatory responses.[1] this compound is hypothesized to act as an inhibitor of JAK, thereby preventing the phosphorylation and subsequent activation of STAT3, a key downstream effector in the IL-6 signaling pathway.

Quantitative Data Summary

The inhibitory effect of this compound on IL-6-induced STAT3 phosphorylation was assessed in vitro using human colorectal adenocarcinoma cells (Caco-2). The following table summarizes the dose-dependent inhibition of p-STAT3 levels by this compound as determined by Western blot analysis, as well as its effect on cell viability.

This compound Concentration (µM)Inhibition of p-STAT3 (%) (Mean ± SD, n=3)Cell Viability (%) (Mean ± SD, n=3)
0 (Vehicle Control)0 ± 2.5100 ± 3.1
0.115.2 ± 3.198.7 ± 2.5
148.9 ± 4.297.5 ± 3.8
1085.7 ± 5.595.3 ± 4.1
10095.1 ± 3.870.2 ± 6.2

IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) for this compound on IL-6-induced STAT3 phosphorylation was calculated to be 1.2 µM .

Experimental Protocols

1. Caco-2 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing Caco-2 cells, which are often used as a model for the intestinal epithelial barrier.

  • Materials:

    • Caco-2 cell line (ATCC® HTB-37™)

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • T-75 cell culture flasks

    • 6-well plates

  • Procedure:

    • Maintain Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • For passaging, aspirate the old medium and wash the cells once with PBS.

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 5-7 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

    • Seed cells into new flasks or plates at a desired density (e.g., 1 x 10⁵ cells/mL for plating in 6-well plates).

    • For experiments, seed cells in 6-well plates and allow them to reach 80-90% confluency.

2. In Vitro IL-6 Stimulation and this compound Treatment

This protocol details the treatment of Caco-2 cells with this compound followed by stimulation with IL-6 to assess the inhibitory effect on STAT3 phosphorylation.

  • Materials:

    • Confluent Caco-2 cells in 6-well plates

    • Serum-free DMEM

    • Recombinant Human IL-6

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Vehicle control (DMSO)

  • Procedure:

    • Starve the Caco-2 cells by replacing the complete medium with serum-free DMEM for 12-16 hours before the experiment.

    • Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control with the same final concentration of DMSO.

    • Pre-treat the starved cells by adding the this compound working solutions or vehicle control to the respective wells. Incubate for 2 hours at 37°C.

    • Stimulate the cells by adding IL-6 to a final concentration of 50 ng/mL to all wells except the unstimulated control.

    • Incubate for 30 minutes at 37°C.

    • After incubation, place the plate on ice and proceed immediately to protein extraction.

3. Western Blot for Phospho-STAT3 (p-STAT3) Detection

This protocol is for the detection of phosphorylated STAT3 to quantify the effect of this compound.

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-total STAT3, and Rabbit anti-GAPDH (loading control).

    • HRP-conjugated goat anti-rabbit secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration using a BCA assay.

    • Denature 20 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for p-STAT3 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total STAT3 and GAPDH as controls.

    • Quantify the band intensities using densitometry software. Normalize p-STAT3 levels to total STAT3 and then to the loading control (GAPDH).

4. Cell Viability Assay (MTT Assay)

This protocol assesses the potential cytotoxicity of this compound.

  • Materials:

    • Caco-2 cells in a 96-well plate

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Procedure:

    • Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (as in the main experiment) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control cells.

Visualizations

IL6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Binds gp130 gp130 IL-6R->gp130 Dimerization JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 p-STAT3->p-STAT3 Gene Expression Inflammatory Gene Expression p-STAT3->Gene Expression Translocation This compound This compound This compound->JAK Inhibition

Caption: Hypothesized IL-6 signaling pathway and the inhibitory action of this compound on JAK.

Experimental_Workflow A 1. Seed Caco-2 cells in 6-well plates B 2. Starve cells in serum-free medium (12-16 hours) A->B C 3. Pre-treat with this compound or Vehicle (2 hours) B->C D 4. Stimulate with IL-6 (50 ng/mL, 30 mins) C->D E 5. Cell Lysis and Protein Extraction D->E F 6. Western Blot for p-STAT3, total STAT3, GAPDH E->F G 7. Densitometry and Data Analysis F->G

Caption: Experimental workflow for assessing the inhibitory effect of this compound.

References

Cell-based Assays for Ilicol Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing cell-based assays to characterize the biological activity of the hypothetical compound Ilicol. As a potential therapeutic agent with purported anti-cancer and anti-inflammatory properties, a panel of robust and reproducible in vitro assays is essential to elucidate its mechanism of action and determine its potency. This document outlines detailed protocols for assessing this compound's effects on cell viability, apoptosis, and inflammation. The provided methodologies, data presentation formats, and visual workflows are intended to serve as a foundational framework for researchers investigating novel compounds.

I. Assessment of Cytotoxic Activity

A primary step in characterizing a potential anti-cancer compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Application Note: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[2] The viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT to formazan. The insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 500-600 nm).[2] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2] This assay can be used to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for evaluating its potency.[3][4]

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)[1][5]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Presentation: this compound Cytotoxicity

The results of the MTT assay can be presented as the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be calculated using non-linear regression analysis.[3][4][7]

Table 1: Effect of this compound on Cancer Cell Viability

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100.0
11.1030.06587.9
50.8760.05169.8
100.6210.04249.5
250.3150.02925.1
500.1580.01512.6
1000.0790.0096.3

IC50 Value: 10.1 µM

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_this compound Add Serial Dilutions of this compound treatment_incubation Incubate for 24-72h add_this compound->treatment_incubation add_mtt Add MTT Solution formazan_incubation Incubate for 2-4h add_mtt->formazan_incubation solubilize Add Solubilization Solution formazan_incubation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

II. Assessment of Apoptotic Activity

To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death (apoptosis), a caspase activity assay can be performed. Caspases are a family of proteases that play a central role in the execution of apoptosis.[8] Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.[9]

Application Note: Caspase-3 Activity Assay

The colorimetric caspase-3 assay is based on the cleavage of a specific peptide substrate that is conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA).[10][11][12] When caspase-3 is active in apoptotic cells, it cleaves the substrate, releasing the pNA which produces a yellow color. The amount of yellow color is proportional to the amount of caspase-3 activity and can be quantified by measuring the absorbance at 400-405 nm.[10][12]

Experimental Protocol: Colorimetric Caspase-3 Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cell lysis buffer

  • 2x Reaction buffer

  • DTT (dithiothreitol)

  • Caspase-3 substrate (DEVD-pNA)[12]

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with various concentrations of this compound for the desired time period as determined from the cytotoxicity assay. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.[13]

  • Cell Lysis: After treatment, collect both adherent and floating cells. Centrifuge the cells and wash with cold PBS. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.[12][13][14]

  • Lysate Preparation: Centrifuge the lysates at high speed (e.g., 10,000 x g) for 1-15 minutes at 4°C.[12][14] Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume of each well to 50 µL with chilled cell lysis buffer.[12]

  • Reaction Initiation: Prepare a master mix of 2x reaction buffer and DTT (final concentration 10 mM). Add 50 µL of this mix to each well containing cell lysate. Then, add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.[12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[13]

Data Presentation: this compound-Induced Caspase-3 Activity

The results are typically expressed as a fold increase in caspase-3 activity compared to the vehicle-treated control cells.

Table 2: Caspase-3 Activity in this compound-Treated Cancer Cells

TreatmentMean Absorbance (405 nm)Standard DeviationFold Increase in Caspase-3 Activity
Vehicle Control0.1520.0111.0
This compound (10 µM)0.4870.0353.2
This compound (25 µM)0.8990.0625.9
This compound (50 µM)1.3540.0988.9
Staurosporine (1 µM)1.5220.11510.0

Signaling Pathway: Caspase-Mediated Apoptosis

Caspase_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., TNF, FasL) death_receptor Death Receptor death_ligand->death_receptor caspase8 Pro-Caspase-8 death_receptor->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 caspase3 Pro-Caspase-3 active_caspase8->caspase3 This compound This compound dna_damage DNA Damage This compound->dna_damage mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 active_caspase9->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 substrates Cellular Substrates (e.g., PARP) active_caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Caspase signaling pathways leading to apoptosis.

III. Assessment of Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[15] Therefore, assessing the ability of this compound to inhibit NF-κB activation is crucial for characterizing its anti-inflammatory potential.

Application Note: NF-κB Reporter Assay

The NF-κB luciferase reporter assay is a highly sensitive method for quantifying the transcriptional activity of NF-κB.[16][17] This assay utilizes a cell line that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. When NF-κB is activated (e.g., by an inflammatory stimulus like TNF-α), it binds to these response elements and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of NF-κB activity.[18][19][20] This assay can be used to determine if this compound can inhibit TNF-α-induced NF-κB activation.

Experimental Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • This compound stock solution

  • Recombinant human TNF-α

  • Luciferase assay reagent (containing luciferin substrate)

  • Cell lysis buffer

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at an appropriate density in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) for 6-8 hours to induce NF-κB activation. Include wells with cells treated with this compound alone, TNF-α alone, and vehicle control.

  • Cell Lysis: After stimulation, remove the medium and wash the cells with PBS. Add 20-50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[19]

  • Luciferase Assay: Add 100 µL of luciferase assay reagent to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

Data Presentation: Inhibition of NF-κB Activity by this compound

The results are expressed as the percentage of inhibition of TNF-α-induced NF-κB activity.

Table 3: this compound-Mediated Inhibition of TNF-α-Induced NF-κB Activation

This compound Concentration (µM)Mean Luminescence (RLU)Standard Deviation% Inhibition of NF-κB Activity
Vehicle Control15,2341,2450.0
TNF-α (10 ng/mL)256,87621,345N/A
TNF-α + this compound (1 µM)189,45315,67826.2
TNF-α + this compound (5 µM)112,8769,87656.1
TNF-α + this compound (10 µM)65,4325,43274.5
TNF-α + this compound (25 µM)28,7652,34588.8

Signaling Pathway: NF-κB Activation and Inhibition by this compound

NFkB_Pathway cluster_stimulation Stimulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p65/p50) nfkb->ikb_nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Degradation This compound This compound This compound->ikk Inhibits dna DNA nfkb_nuc->dna gene_transcription Inflammatory Gene Transcription dna->gene_transcription

Caption: NF-κB signaling pathway and proposed inhibition by this compound.

IV. Assessment of Anti-inflammatory Cytokine Production

To further investigate the anti-inflammatory effects of this compound, the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Application Note: Cytokine ELISA

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For cytokine detection, a sandwich ELISA is commonly used.[21] In this format, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The cell culture supernatant is then added, and any cytokine present is captured by the antibody. A second, detection antibody, which is conjugated to an enzyme, is then added to bind to the captured cytokine. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.[22]

Experimental Protocol: TNF-α and IL-6 ELISA

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Human/mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed macrophages into a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell culture supernatants.

  • ELISA Procedure: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[23] b. Wash the plate with wash buffer. c. Block the plate to prevent non-specific binding. d. Add the collected cell culture supernatants and a serial dilution of the cytokine standard to the plate. Incubate for 2 hours at room temperature. e. Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[24] f. Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes. g. Wash the plate and add the TMB substrate solution. Incubate until a color develops.[24] h. Add the stop solution to stop the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation: Inhibition of Pro-inflammatory Cytokine Production by this compound

The concentration of each cytokine is determined by comparison to a standard curve. The results are expressed as the concentration of the cytokine (pg/mL).

Table 4: Effect of this compound on LPS-Induced TNF-α and IL-6 Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control54 ± 8112 ± 15
LPS (1 µg/mL)2876 ± 2154532 ± 341
LPS + this compound (1 µM)2154 ± 1873678 ± 298
LPS + this compound (5 µM)1345 ± 1122215 ± 198
LPS + this compound (10 µM)786 ± 651243 ± 102
LPS + this compound (25 µM)243 ± 32456 ± 54

Experimental Workflow: Cytokine ELISA

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_sample_add Sample Addition cluster_detection Detection coat_plate Coat Plate with Capture Antibody wash_block Wash and Block Plate coat_plate->wash_block add_samples Add Standards and Cell Supernatants incubate1 Incubate add_samples->incubate1 add_detect_ab Add Detection Antibody incubate2 Incubate add_detect_ab->incubate2 add_strep_hrp Add Streptavidin-HRP incubate2->add_strep_hrp incubate3 Incubate add_strep_hrp->incubate3 add_substrate Add Substrate incubate3->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_absorbance Read Absorbance (450 nm) add_stop->read_absorbance

Caption: General workflow for a sandwich ELISA.

Conclusion

The cell-based assays described in these application notes provide a robust framework for the initial characterization of the biological activities of a novel compound such as this compound. By systematically evaluating its effects on cell viability, apoptosis, and key inflammatory pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the comparison of results across different experiments and laboratories.

References

Application Notes and Protocols for Ilicol Administration in Animal Models of Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Ilicol, a novel investigational drug, in established animal models of ulcerative colitis (UC). The following sections detail the proposed mechanism of action, experimental workflows, and specific methodologies for assessing the therapeutic efficacy of this compound.

Introduction

Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by inflammation and ulceration of the colon's innermost lining.[1][2] Animal models are indispensable for understanding the pathogenesis of UC and for the preclinical development of novel therapeutics like this compound.[1][3] This document outlines the use of the dextran sulfate sodium (DSS)-induced colitis model, a widely used and reproducible model that mimics many of the clinical and histological features of human UC.[2][4]

Proposed Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the Janus kinase (JAK) signaling pathway. In inflammatory conditions such as ulcerative colitis, pro-inflammatory cytokines like interleukins (e.g., IL-6, IL-22) play a crucial role in disease pathogenesis.[5][6] These cytokines bind to their receptors, leading to the activation of JAKs and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[8][9] this compound is hypothesized to interrupt this cascade, thereby reducing the inflammatory response in the colon.

Ilicol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization This compound This compound This compound->JAK Inhibition DNA Gene Transcription pSTAT_dimer->DNA Translocation & Binding Inflammation Inflammatory Response DNA->Inflammation Leads to

Figure 1: Proposed mechanism of this compound in inhibiting the JAK/STAT signaling pathway.

Experimental Design and Protocols

Animal Model: DSS-Induced Colitis in Mice

The DSS-induced colitis model is a well-established and widely used model for studying ulcerative colitis.[1][2][4]

Experimental Workflow:

DSS_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_induction Phase 2: Colitis Induction cluster_treatment Phase 3: Treatment cluster_monitoring Phase 4: Monitoring & Endpoint Analysis A Animal Acclimatization (7 days) B Baseline Measurements (Weight, etc.) A->B C DSS Administration in Drinking Water (2-3% DSS, 7 days) B->C D This compound / Vehicle / Positive Control Administration (e.g., Oral Gavage, Daily) C->D Concurrent with DSS E Daily Monitoring (Weight, DAI Score) D->E F Euthanasia & Sample Collection (Day 8-10) E->F G Endpoint Analysis (Colon Length, Histology, Cytokine Levels) F->G

References

Application Notes and Protocols for Compound X in Primary Intestinal Epithelial Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Primary cell cultures serve as invaluable in vitro models for biological research, offering a closer representation of the in vivo physiological state compared to immortalized cell lines. This is particularly crucial in drug discovery and development for studying disease mechanisms and the effects of novel therapeutic compounds. These application notes provide a detailed protocol for the use of a hypothetical novel compound, "Compound X," in primary human intestinal epithelial cell (IEC) cultures. The protocols outlined below cover cell isolation, culture, treatment with Compound X, and subsequent analysis of its effects on cell proliferation and relevant signaling pathways.

Primary IECs are challenging to maintain in vitro due to their dependence on cell-cell and cell-matrix interactions, as well as specific growth factors to prevent anoikosis, a form of programmed cell death.[1] The following protocols are designed to establish and maintain viable primary IEC cultures for reproducible experimental outcomes.

I. Quantitative Data Summary

The following tables summarize the expected quantitative outcomes of treating primary intestinal epithelial cells with Compound X. These tables are provided as templates for data presentation.

Table 1: Effect of Compound X on Primary IEC Proliferation (72h)

Compound X Concentration (µM)Cell Viability (%) (Mean ± SD)Ki67 Positive Nuclei (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.535 ± 3.2
198 ± 5.145 ± 4.1
1095 ± 4.862 ± 5.5
5070 ± 6.225 ± 3.9
10045 ± 5.98 ± 2.1

Table 2: Gene Expression Analysis (RT-qPCR) in Primary IECs after 24h Treatment with 10 µM Compound X

GeneFold Change (vs. Vehicle) (Mean ± SD)p-value
LGR53.2 ± 0.4< 0.01
CCND1 (Cyclin D1)2.8 ± 0.3< 0.01
MYC2.5 ± 0.3< 0.01
CDKN1A (p21)0.8 ± 0.1> 0.05

II. Experimental Protocols

A. Isolation and Culture of Primary Human Intestinal Epithelial Cells

This protocol is adapted from methods for isolating and culturing primary IECs.[1][2]

Materials:

  • Fresh human intestinal tissue biopsy

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • Hyaluronidase

  • Dispase

  • DNase I

  • Gentle cell dissociation reagent

  • Advanced DMEM/F12

  • N-2 and B-27 supplements

  • N-acetylcysteine

  • Nicotinamide

  • Gastrin

  • EGF (Epidermal Growth Factor)

  • Noggin

  • R-spondin-1

  • Y-27632 (ROCK inhibitor)

  • Matrigel®

  • Collagen-coated culture plates or inserts[1]

Protocol:

  • Tissue Processing:

    • Wash the intestinal biopsy specimen multiple times with ice-cold PBS containing antibiotics.

    • Mince the tissue into small pieces (1-2 mm³).

    • Incubate the tissue fragments in a dissociation solution containing Collagenase Type I, Hyaluronidase, and Dispase in DMEM/F12 at 37°C for 30-60 minutes with gentle agitation.

    • Add DNase I during the last 10 minutes of incubation to prevent cell clumping.

  • Crypt Isolation:

    • Stop the enzymatic digestion by adding cold DMEM/F12 with 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the filtrate at 300 x g for 5 minutes to pellet the intestinal crypts.

    • Wash the pellet twice with cold PBS.

  • Cell Seeding and Culture:

    • Resuspend the isolated crypts in complete "IntestiCult™" medium (Advanced DMEM/F12 with N-2, B-27, N-acetylcysteine, Nicotinamide, Gastrin, EGF, Noggin, R-spondin-1, and Y-27632).

    • Embed the crypts in Matrigel® on pre-warmed culture plates.

    • Alternatively, for monolayer cultures, seed the crypts on collagen-coated plates or Transwell® inserts.[1]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

B. Treatment of Primary IECs with Compound X
  • Cell Plating:

    • Once the primary IECs have formed a confluent monolayer or established organoids, they are ready for treatment.

  • Compound X Preparation:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Compound X in the complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of Compound X or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

C. Proliferation Assay (Immunocytochemistry for Ki67)

This protocol is based on standard immunocytochemistry techniques.[3]

Materials:

  • 4% Paraformaldehyde (PFA)

  • Phosphate-Buffered Saline (PBS)

  • Triton™ X-100

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)

  • Primary antibody: Rabbit anti-Ki67

  • Secondary antibody: Goat anti-Rabbit IgG, conjugated to a fluorophore

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Protocol:

  • Fixation and Permeabilization:

    • After treatment with Compound X, wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.3% Triton™ X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-Ki67 antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody and DAPI (for nuclear counterstaining) for 1-2 hours at room temperature in the dark.

  • Imaging and Analysis:

    • Wash three times with PBS.

    • Mount the coverslips or membranes onto microscope slides using a mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of Ki67-positive nuclei relative to the total number of DAPI-stained nuclei in multiple fields of view for each condition.

III. Signaling Pathways and Visualizations

Compound X is hypothesized to interact with key signaling pathways that regulate intestinal stem cell proliferation and differentiation, such as the Wnt and Notch pathways.[4][5][6]

A. Wnt Signaling Pathway

The Wnt signaling pathway is crucial for maintaining the intestinal stem cell niche and driving the proliferation of progenitor cells.[6]

Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Compound_X Compound X APC_Complex Destruction Complex (APC, Axin, GSK3β) Compound_X->APC_Complex Hypothesized Inhibition LRP5_6 LRP5/6 Dsh Dishevelled Frizzled->Dsh Activates Dsh->APC_Complex Inhibits beta_Catenin_cyto β-catenin APC_Complex->beta_Catenin_cyto Phosphorylates for Degradation beta_Catenin_nuc β-catenin beta_Catenin_cyto->beta_Catenin_nuc Translocates TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Binds Target_Genes Target Genes (LGR5, CCND1, MYC) TCF_LEF->Target_Genes Activates Transcription

Caption: Hypothesized Wnt signaling activation by Compound X in IECs.

B. Experimental Workflow

The following diagram illustrates the overall workflow for assessing the impact of Compound X on primary intestinal epithelial cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_Isolation Isolate Intestinal Tissue Biopsy Crypt_Isolation Isolate Intestinal Crypts Tissue_Isolation->Crypt_Isolation Cell_Culture Establish Primary IEC Culture Crypt_Isolation->Cell_Culture Treatment Treat with Compound X Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (Ki67 Staining) Treatment->Proliferation_Assay Gene_Expression Gene Expression (RT-qPCR) Treatment->Gene_Expression Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Gene_Expression->Data_Analysis

References

Application Notes and Protocols for Immunofluorescence Staining Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Note: No specific reagent or protocol named "Ilicol" for immunofluorescence staining was found in the available literature. The following application notes and protocols are provided as a comprehensive guide to general immunofluorescence (IF) techniques and can be adapted for various research applications.

These guidelines are intended for researchers, scientists, and drug development professionals utilizing immunofluorescence to visualize cellular and tissue components.

Introduction to Immunofluorescence (IF) Staining

Immunofluorescence is a powerful and widely used technique for visualizing the localization and distribution of specific proteins or other antigens within cells and tissues. This method relies on the high specificity of antibodies to their target antigens and the use of fluorophore-conjugated antibodies for detection.[1] When a fluorophore is excited by light of a specific wavelength, it emits light at a longer wavelength, which can be captured by a fluorescence microscope. IF is a cornerstone technique in many areas of biological and medical research, including cell biology, neuroscience, and drug development, aiding in the understanding of molecular processes, disease mechanisms, and the mechanism of action of therapeutics.[2]

There are two primary methods of immunofluorescence staining:

  • Direct Immunofluorescence: In this method, the primary antibody that binds to the target antigen is directly conjugated to a fluorophore. This technique is simpler and faster as it involves fewer steps.

  • Indirect Immunofluorescence: This method involves two antibodies. An unlabeled primary antibody first binds to the target antigen. Then, a fluorophore-conjugated secondary antibody, which is directed against the host species of the primary antibody, binds to the primary antibody. This approach allows for signal amplification since multiple secondary antibodies can bind to a single primary antibody, enhancing sensitivity for detecting low-abundance proteins.[1]

Key Reagents and Equipment

Reagent/Equipment Purpose Common Examples/Specifications
Fixatives To preserve cellular structure and antigenicity.4% Paraformaldehyde (PFA) in PBS, Methanol, Acetone.[3][4][5]
Permeabilization Buffers To allow antibodies to access intracellular antigens.0.1-0.5% Triton X-100 or NP-40 in PBS, Saponin.[6]
Blocking Buffers To reduce non-specific antibody binding.1-5% Bovine Serum Albumin (BSA) or Normal Serum from the secondary antibody host species in PBS.[4]
Primary Antibodies To specifically bind to the target antigen.Monoclonal or polyclonal antibodies validated for IF.
Secondary Antibodies To bind to the primary antibody and provide a fluorescent signal (in indirect IF).Fluorophore-conjugated antibodies (e.g., Alexa Fluor, DyLight, FITC, TRITC) against the primary antibody's host species.[1][7]
Nuclear Counterstains To visualize cell nuclei for reference.DAPI (4',6-diamidino-2-phenylindole), Hoechst.[8][9]
Antifade Mounting Media To prevent photobleaching of fluorophores and preserve the sample.VECTASHIELD, ProLong Gold.[10]
Fluorescence Microscope To visualize and capture fluorescent signals.Epifluorescence or Confocal Microscope.[5]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for staining adherent cells grown on coverslips.

Workflow for Immunofluorescence Staining of Cultured Cells:

G start Start: Culture cells on coverslips fixation Fixation (e.g., 4% PFA, 15 min) start->fixation wash1 Wash with PBS (3 x 5 min) fixation->wash1 permeabilization Permeabilization (for intracellular targets) (e.g., 0.25% Triton X-100, 10 min) wash1->permeabilization wash2 Wash with PBS (3 x 5 min) permeabilization->wash2 blocking Blocking (e.g., 1% BSA, 60 min) wash2->blocking primary_ab Primary Antibody Incubation (e.g., 1-2 hours at RT or overnight at 4°C) blocking->primary_ab wash3 Wash with PBS (3 x 5 min) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (e.g., 1 hour at RT, in the dark) wash3->secondary_ab wash4 Wash with PBS (3 x 5 min) secondary_ab->wash4 counterstain Counterstain (optional) (e.g., DAPI) wash4->counterstain wash5 Wash with PBS (1 x 5 min) counterstain->wash5 mount Mount coverslip on slide with antifade medium wash5->mount image Image with Fluorescence Microscope mount->image G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor_inactive Inactive Transcription Factor Kinase2->TranscriptionFactor_inactive Activation TranscriptionFactor_active Active Transcription Factor TranscriptionFactor_inactive->TranscriptionFactor_active TranscriptionFactor_nucleus Active Transcription Factor TranscriptionFactor_active->TranscriptionFactor_nucleus Translocation DNA DNA TranscriptionFactor_nucleus->DNA Binding GeneExpression Gene Expression DNA->GeneExpression G start Problem no_signal No/Weak Signal start->no_signal high_bg High Background start->high_bg non_specific Non-specific Staining start->non_specific check_ab Check Primary Antibody: - Validated for IF? - Correct dilution? - Stored correctly? no_signal->check_ab check_secondary Check Secondary Antibody: - Correct host specificity? - Correct fluorophore? - Photobleached? no_signal->check_secondary check_target Check Target Protein: - Expressed in sample? - Antigen retrieval needed? no_signal->check_target check_microscope Check Microscope: - Correct filter sets? - Exposure time? no_signal->check_microscope check_blocking Optimize Blocking: - Increase time? - Change blocking agent? high_bg->check_blocking check_wash Improve Washing: - Increase duration/number of washes? high_bg->check_wash check_ab_conc Reduce Antibody Concentration high_bg->check_ab_conc check_autofluor Check for Autofluorescence: - Use spectral unmixing? - Use different fixative? high_bg->check_autofluor check_fixation Optimize Fixation: - Try different fixative (e.g., methanol vs. PFA)? non_specific->check_fixation check_permeabilization Optimize Permeabilization: - Reduce Triton X-100 concentration or time? non_specific->check_permeabilization check_isotype Run Isotype Control non_specific->check_isotype

References

Application of Novel Modulators in Organoid Models: A Template

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A thorough search of scientific literature and public databases did not yield any information on a compound or substance named "Ilicol" in the context of organoid research. The following application notes and protocols are provided as a detailed template to guide researchers on how to structure and present data for a hypothetical novel modulator, referred to herein as "Compound X," in the context of intestinal organoid models. The experimental details and data are illustrative and based on established methodologies in the field.

Application Notes

Introduction

Organoids are three-dimensional (3D) in vitro culture systems derived from stem cells that self-organize to recapitulate the architecture and function of native organs.[1][2][3] Their physiological relevance makes them powerful tools for disease modeling, drug screening, and personalized medicine.[4][5][6] Intestinal organoids, in particular, exhibit a crypt-villus axis with a diverse range of epithelial cell types, providing a robust model to study gut physiology and pathology.[2][7] This document outlines the application of Compound X, a hypothetical small molecule modulator, in human intestinal organoid models to assess its effects on cell proliferation, differentiation, and relevant signaling pathways.

Compound X: A Hypothetical Modulator

For the purpose of this template, Compound X is a selective inhibitor of the downstream signaling of a key pathway in intestinal homeostasis, such as the Notch or Wnt signaling pathway. Its efficacy and toxicity are evaluated to determine its therapeutic potential in diseases characterized by dysregulated epithelial cell turnover, such as colorectal cancer or inflammatory bowel disease.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from treating intestinal organoids with Compound X.

ParameterControlCompound X (1 µM)Compound X (10 µM)Compound X (50 µM)
Organoid Viability (% of Control) 100%98%92%75%
Organoid Formation Efficiency (%) 15%14%10%5%
Average Organoid Diameter (µm) 250220180110
Proliferation (EdU+ cells/crypt) 2518104
Apoptosis (Caspase-3+ cells/organoid) 23815
Lgr5 (Stem Cell Marker) mRNA Fold Change 1.00.80.50.2
KRT20 (Differentiation Marker) mRNA Fold Change 1.01.52.21.8

Experimental Protocols

Protocol 1: Human Intestinal Organoid Culture

This protocol is based on established methods for culturing human intestinal organoids.[8]

Materials:

  • Human intestinal crypts (commercially available or isolated from tissue biopsies)

  • Basement membrane matrix (e.g., Matrigel)

  • IntestiCult™ Organoid Growth Medium (or similar complete medium)[2][9]

  • 24-well culture plates

  • DMEM/F-12 with HEPES

  • Penicillin-Streptomycin

  • Gentamicin

Procedure:

  • Thaw cryopreserved human intestinal crypts according to the supplier's protocol.

  • Resuspend the crypts in cold DMEM/F-12.

  • Centrifuge at 200 x g for 5 minutes to pellet the crypts.

  • Resuspend the crypt pellet in a basement membrane matrix on ice.

  • Plate 50 µL domes of the crypt-matrix suspension into the center of pre-warmed 24-well plate wells.

  • Incubate at 37°C for 10-15 minutes to solidify the domes.

  • Carefully add 500 µL of complete intestinal organoid growth medium supplemented with antibiotics to each well.[9]

  • Incubate at 37°C, 5% CO2.

  • Replace the medium every 2-3 days. Organoids should be ready for experiments within 7-10 days.

Protocol 2: Treatment of Organoids with Compound X

Procedure:

  • Prepare stock solutions of Compound X in a suitable solvent (e.g., DMSO).

  • On day 7 of culture, dilute Compound X to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM) in fresh organoid growth medium. Include a vehicle control (medium with DMSO).

  • Carefully aspirate the old medium from the organoid cultures.

  • Add 500 µL of the medium containing Compound X or vehicle control to the respective wells.

  • Incubate for the desired treatment period (e.g., 72 hours).

Protocol 3: Assays for Organoid Viability, Proliferation, and Gene Expression

A. Viability Assay (e.g., CellTiter-Glo® 3D)

  • After the treatment period, equilibrate the plate to room temperature.

  • Add a volume of viability reagent equal to the volume of culture medium in each well.

  • Mix vigorously for 5 minutes to lyse the organoids.

  • Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

B. Proliferation Assay (EdU Staining)

  • Add EdU (5-ethynyl-2´-deoxyuridine) to the organoid culture medium at a final concentration of 10 µM.

  • Incubate for 2 hours at 37°C.

  • Fix, permeabilize, and perform the click chemistry reaction to label EdU-positive cells with a fluorescent dye according to the manufacturer's protocol.

  • Image the organoids using fluorescence microscopy and quantify the number of EdU-positive cells per crypt.

C. Gene Expression Analysis (RT-qPCR)

  • Harvest organoids from the basement membrane matrix using a cell recovery solution.

  • Extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA.

  • Perform quantitative PCR (qPCR) using primers for target genes (e.g., LGR5, KRT20) and a housekeeping gene (e.g., GAPDH).

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

Signaling Pathway

The Wnt signaling pathway is crucial for maintaining the intestinal stem cell niche.[7] Compound X could hypothetically interfere with this pathway.

Wnt_Signaling_Pathway cluster_receptor Membrane cluster_destruction Destruction Complex Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK3β Dvl->GSK3b | BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation (Degradation) APC APC Axin Axin TCF TCF/LEF BetaCatenin->TCF Translocates to Nucleus TargetGenes Target Gene Expression (e.g., Lgr5, Myc) TCF->TargetGenes CompoundX Compound X CompoundX->Dvl Inhibition

Caption: Hypothetical inhibition of the Wnt signaling pathway by Compound X.

Experimental Workflow

The following diagram illustrates the general workflow for testing the effects of a compound on organoid models.

Experimental_Workflow Start Start: Isolate/Thaw Intestinal Crypts Culture Establish Organoid Culture (7-10 days) Start->Culture Treatment Treat with Compound X (e.g., 72 hours) Culture->Treatment Analysis Endpoint Analysis Treatment->Analysis Imaging Imaging: - Brightfield - Fluorescence (EdU) Analysis->Imaging Biochem Biochemical Assays: - Viability (Luminescence) Analysis->Biochem Molecular Molecular Analysis: - RT-qPCR - Western Blot Analysis->Molecular Data Data Interpretation & Reporting Imaging->Data Biochem->Data Molecular->Data

Caption: General workflow for compound screening in organoid models.

References

Application Notes and Protocols for CRISPR-Cas9 Screening with Ilicol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized functional genomics, enabling researchers to systematically investigate gene function on a genome-wide scale.[1][2][3] When coupled with small molecule screening, CRISPR-Cas9 provides a powerful platform to identify genes that modulate cellular responses to therapeutic compounds.[4][5] This application note provides a detailed protocol for performing a pooled CRISPR-Cas9 knockout screen in human cell lines treated with a hypothetical small molecule, "Ilicol."

The core principle of this technique involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of Cas9-expressing cells.[6][7] This population is then subjected to this compound treatment. By comparing the representation of sgRNAs in the treated versus untreated populations through next-generation sequencing, genes that either sensitize or confer resistance to this compound can be identified.[8] This approach is invaluable for elucidating drug mechanisms of action, identifying novel drug targets, and understanding mechanisms of drug resistance.[3][4][9]

Key Concepts and Principles

A successful CRISPR-Cas9 screen with this compound treatment relies on several key principles:

  • Comprehensive sgRNA Library: The use of a pooled sgRNA library allows for the simultaneous knockout of thousands of genes in a single experiment.[7] These libraries are designed with multiple sgRNAs per gene to ensure robust knockout and minimize off-target effects.

  • Efficient Lentiviral Delivery: Lentiviral vectors are a common and efficient method for delivering sgRNA libraries into a wide range of cell types, ensuring stable integration into the host genome.[2]

  • Controlled Multiplicity of Infection (MOI): To ensure that each cell receives a single genetic perturbation, the transduction is performed at a low MOI (typically 0.3-0.5).[9][10]

  • Appropriate Drug Dosage: Determining the optimal concentration of this compound is critical. The concentration should be sufficient to induce a selective pressure without causing excessive cell death, which could lead to the loss of the sgRNA library representation.

  • Next-Generation Sequencing (NGS): High-throughput sequencing is used to determine the relative abundance of each sgRNA in the cell population before and after this compound treatment.[7][8]

  • Bioinformatic Analysis: Specialized computational tools are required to analyze the large datasets generated by NGS and to identify statistically significant "hits" (genes whose knockout affects this compound sensitivity).[11][12]

Experimental Workflow

The overall workflow for a CRISPR-Cas9 screen with this compound treatment can be broken down into several key stages, as illustrated in the diagram below.

CRISPR_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis cluster_validation Phase 4: Validation A sgRNA Library Amplification B Lentivirus Production A->B C Cell Line Preparation (Cas9 Expression) E Lentiviral Transduction (Low MOI) B->E C->E D This compound Dose Response G This compound Treatment D->G F Antibiotic Selection E->F F->G H Genomic DNA Extraction G->H I sgRNA Amplification (PCR) H->I J Next-Generation Sequencing (NGS) I->J K Data Analysis (Hit Identification) J->K L Individual sgRNA Validation K->L M Phenotypic Assays L->M

Figure 1: General workflow for a CRISPR-Cas9 screen with this compound treatment.

Detailed Protocols

Protocol 1: Preparation of Cas9-Expressing Cells

Objective: To generate a stable cell line expressing the Cas9 nuclease.

Materials:

  • Target human cell line (e.g., HeLa, A549, HEK293T)

  • Lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Complete cell culture medium

  • Selection antibiotic (e.g., blasticidin)

  • Polybrene

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the Cas9 lentiviral vector and packaging plasmids using a suitable transfection reagent.

    • Harvest the viral supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.

  • Transduction of Target Cells:

    • Seed the target cells at an appropriate density.

    • The following day, infect the cells with the Cas9 lentivirus at a low MOI in the presence of polybrene.

  • Selection of Cas9-Expressing Cells:

    • 48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of the selection antibiotic.

    • Culture the cells under selection until a stable, resistant population is established.

  • Validation of Cas9 Activity:

    • Assess Cas9 activity using a functional assay, such as the T7 Endonuclease I assay or by transducing with a GFP-targeting sgRNA followed by flow cytometry.

Protocol 2: this compound Dose-Response Curve

Objective: To determine the optimal concentration of this compound for the screen.

Materials:

  • Cas9-expressing target cell line

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, resazurin)

Procedure:

  • Seed the Cas9-expressing cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for a period equivalent to the planned duration of the screen (e.g., 10-14 days).

  • Measure cell viability using a suitable assay.

  • Plot the dose-response curve and determine the IC20-IC50 (the concentration that inhibits cell growth by 20-50%). This concentration range is typically used for the screen to provide sufficient selective pressure.

Protocol 3: Pooled sgRNA Library Transduction

Objective: To introduce the pooled sgRNA library into the Cas9-expressing cells.

Materials:

  • Pooled lentiviral sgRNA library

  • Cas9-expressing target cell line

  • Complete cell culture medium

  • Polybrene

  • Puromycin (or other selection marker on the sgRNA vector)

Procedure:

  • Determine Viral Titer: Perform a titration experiment to determine the volume of viral supernatant required to achieve a low MOI (0.3-0.5).

  • Large-Scale Transduction:

    • Seed a sufficient number of Cas9-expressing cells to maintain a library representation of at least 500-1000 cells per sgRNA.

    • Transduce the cells with the sgRNA library at the predetermined low MOI in the presence of polybrene.

  • Antibiotic Selection:

    • 48 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells.

  • Expansion and Harvesting of Baseline Sample:

    • Expand the transduced cell population while maintaining library representation.

    • Harvest a portion of the cells as the "time zero" or baseline sample for genomic DNA extraction.

Protocol 4: this compound Treatment and Cell Harvesting

Objective: To apply selective pressure with this compound and collect cell populations for analysis.

Materials:

  • Transduced cell population

  • Complete cell culture medium

  • This compound (at the predetermined optimal concentration)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Split the transduced cell population into two groups: this compound-treated and vehicle-treated. Maintain a sufficient number of cells to preserve library representation.

  • Culture the cells in the presence of this compound or vehicle for 10-14 population doublings.

  • Passage the cells as needed, ensuring that the cell number does not fall below the required library representation.

  • At the end of the treatment period, harvest the this compound-treated and vehicle-treated cell populations.

Protocol 5: Genomic DNA Extraction, sgRNA Amplification, and Sequencing

Objective: To prepare the sgRNA inserts for next-generation sequencing.

Materials:

  • Harvested cell pellets (baseline, vehicle-treated, this compound-treated)

  • Genomic DNA extraction kit

  • High-fidelity DNA polymerase for PCR

  • Primers flanking the sgRNA cassette

  • PCR purification kit

  • Next-generation sequencing platform (e.g., Illumina)

Procedure:

  • Extract genomic DNA from all cell pellets.

  • Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA region, and the second PCR adds sequencing adapters and barcodes.

  • Purify the PCR products.

  • Pool the barcoded libraries and perform high-throughput sequencing.

Protocol 6: Data Analysis

Objective: To identify genes whose knockout is enriched or depleted upon this compound treatment.

Software:

  • MAGeCK or a similar analysis tool

Procedure:

  • Read Alignment and Counting: Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.

  • Normalization: Normalize the read counts to account for differences in library size and sequencing depth.

  • Hit Identification: Use statistical methods (e.g., implemented in MAGeCK) to identify sgRNAs that are significantly enriched or depleted in the this compound-treated samples compared to the vehicle-treated or baseline samples.

  • Gene-Level Ranking: Aggregate the results from multiple sgRNAs targeting the same gene to generate a gene-level ranking of hits.

Data Presentation

Quantitative data from the screen should be summarized in clear and structured tables for easy comparison.

Table 1: this compound Dose-Response Data

This compound Concentration (µM)% Viability (Relative to Vehicle)
0 (Vehicle)100
0.195
180
1050 (IC50)
10010

Table 2: Sequencing Read Count Summary

SampleTotal ReadsMapped Reads% Mapped
Baseline25,000,00023,750,00095%
Vehicle-Treated28,000,00026,320,00094%
This compound-Treated26,500,00025,175,00095%

Table 3: Top Gene Hits from CRISPR Screen

GeneLog2 Fold Change (this compound vs. Vehicle)p-valuePhenotype
GENE1-3.51.2e-8Sensitizer
GENE2-2.85.6e-7Sensitizer
GENE34.23.4e-9Resistance Gene
GENE43.18.9e-8Resistance Gene

Signaling Pathway Visualization

Based on the identified gene hits, a hypothetical signaling pathway can be constructed to visualize their potential interactions in response to this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Pathway1 Signaling Pathway 1 Receptor->Pathway1 Activation GENE3 GENE3 (Resistance) GENE3->Pathway1 Inhibition GENE1 GENE1 (Sensitizer) Pathway1->GENE1 Activation Apoptosis Apoptosis GENE1->Apoptosis Promotion

Figure 2: Hypothetical signaling pathway involving genes identified in the this compound screen.

Conclusion

The combination of CRISPR-Cas9 screening with small molecule treatment is a robust methodology for high-throughput functional genomics.[3] The protocols outlined in this application note provide a comprehensive guide for researchers to identify and validate genes that modulate cellular responses to compounds of interest like this compound. Careful experimental design, execution, and data analysis are paramount for the success of these screens, which hold immense potential for advancing drug discovery and development.

References

Application Notes and Protocols for Ileo-Colonic Drug Delivery Systems in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ileo-colonic drug delivery systems are designed to transport therapeutic agents to the lower parts of the gastrointestinal (GI) tract, specifically the ileum and colon, for local or systemic absorption. This targeted approach is particularly beneficial for treating local conditions such as Inflammatory Bowel Disease (IBD), Crohn's disease, and colorectal cancer, as it concentrates the drug at the site of action, minimizing systemic side effects. Furthermore, the colon's unique environment, with its lower enzymatic activity and longer transit time, presents an opportunity for the systemic delivery of sensitive drugs like peptides and proteins.

These delivery systems are typically formulated to bypass the acidic environment of the stomach and the enzymatic activity of the upper small intestine. Release of the active pharmaceutical ingredient (API) is triggered by the physiological conditions of the distal GI tract, such as a change in pH, the presence of specific enzymes produced by the gut microbiota, or a predetermined time lag.

Core Principles of Ileo-Colonic Drug Delivery

The successful formulation of an ileo-colonic delivery system relies on exploiting one or more of the physiological triggers unique to the lower intestine:

  • pH-Dependent Delivery: The pH of the GI tract gradually increases from the stomach (pH 1-3) to the terminal ileum (pH 7-8). Polymers that are insoluble at low pH but dissolve at neutral or slightly alkaline pH are commonly used as coatings. Eudragit® polymers are a well-known example of such pH-sensitive materials.

  • Time-Dependent Delivery: This strategy relies on the relatively consistent transit time of a dosage form through the small intestine. The formulation is designed with a lag phase, after which the drug is released. This can be achieved through coatings that erode or swell at a predictable rate.

  • Microbiota-Triggered Delivery: The colon is densely populated with a diverse microbiota that produces a wide range of enzymes, such as azoreductases and glycosidases. Formulations can be designed using polymers that are specifically degraded by these bacterial enzymes, triggering drug release only in the colon.

Data Presentation: In Vivo Performance of Ileo-Colonic Delivery Systems

The following tables summarize representative quantitative data from in vivo studies evaluating the performance of various ileo-colonic drug delivery systems.

Table 1: Pharmacokinetic Parameters of a pH-Dependent Mesalazine Formulation in Healthy Volunteers

ParameterImmediate-Release FormulationpH-Coated Formulation
Cmax (ng/mL) 1172.28 ± 22.98100.42 ± 2.81 (at 6h)
Tmax (h) 1.06.0
AUC (0-t) (ng·h/mL) 2450 ± 1501850 ± 210
Lag Time (h) Not Applicable~5-6

Data synthesized from studies on pH-dependent formulations. Note that Cmax for the coated formulation is significantly lower and Tmax is delayed, indicating release in the lower GI tract.[1]

Table 2: Scintigraphic Transit Times of a Radiola-beled Ileo-Colonic Delivery Capsule in Dogs

GI Transit EventMean Time (hours)
Gastric Emptying 3.0
Small Intestinal Transit 2.0
Arrival at Ileo-cecal Junction 5.0
Colonic Transit 36.0

This table illustrates the transit of a solid dosage form, providing a basis for the design of time-dependent release systems.[2]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To evaluate the systemic absorption profile of a drug delivered via an ileo-colonic formulation in a rat model.

Materials:

  • Test formulation (e.g., coated capsules or pellets)

  • Control formulation (e.g., immediate-release solution or suspension)

  • Sprague-Dawley rats (male, 250-300g)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical equipment for drug quantification (e.g., HPLC-MS/MS)

Methodology:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22±2°C) with free access to standard chow and water for at least one week prior to the study.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with continued access to water.

  • Dosing:

    • Divide the rats into two groups: a control group and a test group.

    • Administer the control or test formulation orally via gavage. For solid dosage forms, specialized devices may be required.[3]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Immediately place the blood samples into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Drug Quantification:

    • Analyze the plasma samples to determine the drug concentration using a validated analytical method (e.g., HPLC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups.

    • Compare the parameters to assess the in vivo release characteristics of the test formulation. A delayed Tmax and potentially lower Cmax for the test group would suggest successful colonic targeting.

Protocol 2: Gamma Scintigraphy for In Vivo Transit and Disintegration Monitoring

Objective: To non-invasively visualize the in vivo transit and disintegration site of an ileo-colonic delivery system.

Materials:

  • Test dosage form (e.g., tablet or capsule)

  • Gamma-emitting radionuclide (e.g., 99mTc-DTPA)

  • Gamma camera

  • Animal model (e.g., rabbit or dog) or human volunteers

Methodology:

  • Radiolabeling: Incorporate the radionuclide into the core of the dosage form during manufacturing. Ensure that the labeling process does not alter the formulation's release characteristics.

  • Subject Preparation:

    • For animal studies, fast the animals overnight.

    • For human studies, ensure volunteers have fasted and provide informed consent according to ethical guidelines.

  • Administration: Administer the radiolabeled dosage form orally with a small amount of water.

  • Imaging:

    • Position the subject in front of the gamma camera.

    • Acquire images at regular intervals (e.g., every 15-30 minutes for the first few hours, then hourly) to track the movement of the dosage form through the GI tract.

    • Record the time and anatomical location of the dosage form's disintegration, which is observed as the dispersal of the radionuclide signal.

  • Data Analysis:

    • Analyze the series of images to determine the gastric emptying time, small intestinal transit time, and the time and location of disintegration.

    • Successful ileo-colonic targeting is confirmed if disintegration occurs in the terminal ileum or colon.

Protocol 3: Histological Evaluation of Colonic Tissue in a Colitis Model

Objective: To assess the therapeutic efficacy and local tissue effects of a colon-targeted anti-inflammatory drug in an animal model of colitis.

Materials:

  • Animal model of colitis (e.g., DSS-induced colitis in mice)

  • Test formulation containing an anti-inflammatory agent

  • Placebo formulation

  • Tissue fixation and processing reagents (e.g., formalin, paraffin)

  • Histological staining reagents (e.g., Hematoxylin and Eosin - H&E)

  • Microscope

Methodology:

  • Induction of Colitis: Induce colitis in the animals using a standard method, such as the administration of dextran sulfate sodium (DSS) in their drinking water.

  • Treatment:

    • Divide the colitis-induced animals into treatment and placebo groups.

    • Administer the test formulation or a placebo daily for a specified treatment period.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals.

    • Carefully dissect the entire colon and measure its length (shortening of the colon is a marker of inflammation).

    • Collect sections of the distal colon for histological analysis.

  • Histological Processing:

    • Fix the colon tissue samples in 10% neutral buffered formalin.

    • Process the fixed tissues and embed them in paraffin.

    • Section the paraffin blocks and mount the sections on microscope slides.

  • Staining and Analysis:

    • Stain the tissue sections with H&E.

    • Examine the stained sections under a microscope to assess the degree of inflammation, ulceration, and tissue damage.

    • Score the histological changes based on a pre-defined scoring system.

  • Data Interpretation: Compare the histological scores between the treatment and placebo groups. A significant reduction in inflammation and tissue damage in the treatment group indicates the efficacy of the colon-targeted therapy.[4][5][6]

Visualizations

Signaling Pathway

Inflammatory Signaling in IBD cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Pro-inflammatory\nCytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) JAK JAK Pro-inflammatory\nCytokines (TNF-α, IL-6)->JAK NF-κB Pathway NF-κB Pathway Pro-inflammatory\nCytokines (TNF-α, IL-6)->NF-κB Pathway STAT STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription NF-κB Pathway->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Key inflammatory signaling pathways in IBD targeted by ileo-colonic drug delivery.

Experimental Workflow

In Vivo Study Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Animal Model Acclimatization C Oral Administration (Gavage) A->C B Formulation Preparation (Test vs. Control) B->C D In Vivo Evaluation C->D E1 Pharmacokinetic Analysis (Blood) D->E1 PK Study E2 Gamma Scintigraphy (Imaging) D->E2 Imaging E3 Histological Analysis (Tissue) D->E3 Efficacy F Data Interpretation & Conclusion E1->F E2->F E3->F

Caption: General workflow for in vivo evaluation of ileo-colonic delivery systems.

References

Troubleshooting & Optimization

Troubleshooting Ilicol precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ilicol and encountering precipitation issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I observed precipitation after dissolving this compound in an aqueous buffer. What are the potential causes?

A1: Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • Low Intrinsic Solubility: this compound may have inherently poor solubility in aqueous media.

  • pH Effects: The pH of your solution can significantly impact the ionization state and, consequently, the solubility of this compound. If this compound is an ionizable compound, its solubility will be pH-dependent.

  • Buffer Composition: Components of your buffer system could be interacting with this compound, leading to the formation of an insoluble salt or complex.

  • Concentration Exceeding Solubility Limit: The concentration of this compound in your solution may have surpassed its solubility limit under the given experimental conditions.

  • Temperature Effects: Changes in temperature can affect the solubility of this compound. Typically, solubility increases with temperature, but this is not always the case.

  • Presence of Organic Solvents: If you are using a gradient elution in a chromatographic system, a high percentage of organic solvent can cause buffer salts to precipitate, which might be mistaken for this compound precipitation.[1]

Q2: How can I determine the aqueous solubility of this compound?

A2: A common method to determine the equilibrium solubility of a compound like this compound is the shake-flask method. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: My this compound solution, which was initially clear, became cloudy over time. What is happening?

A3: This phenomenon, known as delayed precipitation, can occur when a supersaturated solution is formed initially. A supersaturated solution is thermodynamically unstable and, over time, the excess solute will precipitate out to reach equilibrium.[2] This can be influenced by factors such as minor temperature fluctuations, nucleation sites (e.g., dust particles), or agitation.

Q4: Can the choice of buffer affect this compound's solubility?

A4: Absolutely. Different buffer salts can have varying effects on the solubility of a compound. For instance, phosphate buffers are known to sometimes precipitate with organic molecules or in the presence of high concentrations of organic co-solvents.[1] It is advisable to screen different buffer systems to find the one most compatible with this compound.

Troubleshooting Guide

Issue: this compound Precipitates Immediately Upon Addition to Aqueous Buffer
Potential Cause Suggested Solution
Low intrinsic solubility- Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and add it to the aqueous buffer in small volumes while vortexing.- Investigate the use of solubility-enhancing excipients such as cyclodextrins or surfactants.
pH of the buffer is at a point of low solubility for this compound- Determine the pKa of this compound. - Adjust the pH of the buffer to be at least 1-2 pH units away from the pKa to ensure the compound is in its more soluble ionized form.
High concentration of this compound- Reduce the final concentration of this compound in the solution. - Perform a solubility study to determine the maximum soluble concentration under your experimental conditions.
Issue: this compound Precipitates After a Period of Time or Upon Temperature Change
Potential Cause Suggested Solution
Supersaturated solution- Ensure the concentration is below the equilibrium solubility limit. - Prepare fresh solutions before use. - Avoid drastic temperature changes.
Temperature-dependent solubility- If solubility decreases at lower temperatures, store the solution at a controlled room temperature or slightly warmer, if the stability of this compound permits. - If working at colder temperatures is necessary, re-dissolve any precipitate by gentle warming and sonication before use, ensuring the compound has not degraded.

Experimental Protocols

Protocol 1: Determination of this compound's Aqueous Solubility (Shake-Flask Method)

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the aqueous buffer of interest in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent in which this compound is freely soluble.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Visualizations

Troubleshooting_Workflow Start This compound Precipitation Observed Check_Concentration Is Concentration > Expected Solubility? Start->Check_Concentration Check_pH Is pH near pKa? Check_Concentration->Check_pH No Solution_High_Conc Reduce Concentration Determine Solubility Limit Check_Concentration->Solution_High_Conc Yes Check_Buffer Buffer Compatibility Issue? Check_pH->Check_Buffer No Solution_pH Adjust Buffer pH (2 units from pKa) Check_pH->Solution_pH Yes Check_Time Precipitation Over Time? Check_Buffer->Check_Time No Solution_Buffer Screen Different Buffers (e.g., Tris, HEPES) Check_Buffer->Solution_Buffer Yes Solution_Supersaturation Prepare Fresh Solutions Maintain Constant Temperature Check_Time->Solution_Supersaturation Yes End Problem Resolved Check_Time->End No Solution_High_Conc->End Solution_pH->End Solution_Buffer->End Solution_Supersaturation->End

Caption: Troubleshooting workflow for this compound precipitation.

Solubility_Factors Ilicol_Solubility This compound Solubility pH pH Ilicol_Solubility->pH Temperature Temperature Ilicol_Solubility->Temperature Buffer_Type Buffer Type Ilicol_Solubility->Buffer_Type Concentration Concentration Ilicol_Solubility->Concentration Co_solvents Co-solvents Ilicol_Solubility->Co_solvents

Caption: Key factors influencing this compound's aqueous solubility.

References

Technical Support Center: Optimizing Icol Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when determining the optimal concentration of Icol for cell viability experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is Icol and how does it affect cell viability? Icol is a representative ionic liquid (IL), a class of salts that are liquid at low temperatures. Its effect on cell viability is complex and can involve interactions with the cell membrane, disruption of cellular processes, and interference with signaling pathways. The specific mechanism can vary depending on the cell type and the chemical structure of the ionic liquid.[1]
Why is determining the optimal Icol concentration critical? The concentration of Icol is a critical factor that dictates its biological effect. At low concentrations, it may have minimal or even stimulatory effects, while at high concentrations, it can be cytotoxic.[2] Therefore, identifying the precise concentration that elicits the desired biological response without causing excessive cell death is essential for meaningful experimental outcomes.
What are the common assays to measure cell viability after Icol treatment? Several assays can be used to assess cell viability, including MTT, MTS, XTT, and WST-1 assays.[3][4] These colorimetric assays measure the metabolic activity of viable cells.[4] Other methods include dye exclusion assays (e.g., Trypan Blue) and fluorescence-based assays.[5]
How long should I incubate my cells with Icol? The optimal incubation time can vary significantly depending on the cell line, the concentration of Icol, and the specific research question. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal exposure duration.[2]
Should I use serum in my culture medium during Icol treatment? The presence of serum can influence the effective concentration of Icol by binding to it.[2] For initial range-finding experiments, using a serum-free or low-serum medium can provide a more accurate assessment of Icol's intrinsic activity. However, for experiments that aim to mimic physiological conditions, the use of serum may be more relevant.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells. - Inconsistent cell seeding. - Uneven distribution of Icol. - Pipetting errors.- Ensure a single-cell suspension before seeding. - Mix the plate gently after adding Icol. - Calibrate and use appropriate pipetting techniques.
No significant effect on cell viability even at high concentrations. - Icol is not potent in the tested cell line. - Incorrect concentration range tested. - Icol has low solubility in the culture medium.- Test a wider and higher range of concentrations. - Ensure Icol is fully dissolved in the vehicle before adding to the medium. Consider using a different solvent if necessary.
Complete cell death across all tested concentrations. - The initial concentration range is too high.- Perform a broad-range dose-response experiment starting from very low concentrations (e.g., nanomolar or picomolar range) to identify the cytotoxic threshold.
Inconsistent results between experiments. - Variation in cell passage number. - Differences in cell confluence at the time of treatment. - Fluctuation in incubator conditions (temperature, CO2).[6]- Use cells within a consistent and low passage number range. - Seed cells to achieve a consistent confluence (e.g., 70-80%) before treatment. - Regularly monitor and maintain incubator conditions.[6]
Precipitation of Icol in the culture medium. - Poor solubility of Icol at the tested concentration. - Interaction with components of the culture medium.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. - Visually inspect the medium for any precipitation after adding Icol.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density

A crucial first step is to determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase during the experiment.

Methodology:

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).

  • Incubate the plate for the intended duration of your Icol experiment (e.g., 24, 48, or 72 hours).

  • At each time point, measure cell viability using an appropriate assay (e.g., MTT).

  • Select the seeding density that results in approximately 70-80% confluence at the end of the incubation period without Icol treatment.

Protocol 2: Dose-Response Experiment for Icol

This protocol outlines the steps to determine the concentration range of Icol that affects cell viability.

Methodology:

  • Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Prepare a series of Icol dilutions in culture medium. It is recommended to perform a wide range of serial dilutions (e.g., 1:10) initially, followed by a narrower range (e.g., 1:2 or 1:3) to pinpoint the IC50 (half-maximal inhibitory concentration).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Icol. Include a vehicle control (medium with the solvent used to dissolve Icol, if any) and a negative control (medium only).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay (e.g., MTT, MTS) according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Affected by Ionic Liquids

Ionic liquids can interfere with various cellular signaling pathways. The diagram below illustrates a generalized overview of potential interactions.

G Potential Signaling Pathways Affected by Icol Icol Icol (Ionic Liquid) Membrane Cell Membrane Interaction Icol->Membrane Intracellular Intracellular Accumulation Icol->Intracellular Signaling Membrane Receptor Signaling Membrane->Signaling Pathways Signaling Pathway Interference Signaling->Pathways Organelles Organelle Dysfunction (e.g., Mitochondria) Intracellular->Organelles Intracellular->Pathways Apoptosis Apoptosis Pathways->Apoptosis Proliferation Cell Proliferation Pathways->Proliferation Viability Cell Viability Apoptosis->Viability Proliferation->Viability G Workflow for Icol Concentration Optimization Start Start Seeding Determine Optimal Seeding Density Start->Seeding DoseResponse Broad Range Dose-Response Assay Seeding->DoseResponse NarrowResponse Narrow Range Dose-Response Assay DoseResponse->NarrowResponse TimeCourse Time-Course Experiment NarrowResponse->TimeCourse OptimalConc Determine Optimal Concentration & Time TimeCourse->OptimalConc Downstream Proceed to Downstream Experiments OptimalConc->Downstream End End Downstream->End

References

Technical Support Center: Overcoming Ilicicolin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Ilicicolin compounds.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to Ilicicolin A. What are the potential mechanisms of resistance?

A1: Acquired resistance to Ilicicolin A, particularly in castration-resistant prostate cancer (CRPC), is often linked to the EZH2 signaling pathway.[1] Potential mechanisms include:

  • Target-related alterations: Changes in the expression or function of EZH2, a key therapeutic target of Ilicicolin A.

  • Activation of bypass pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the EZH2 pathway.

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the drug.

  • Tumor heterogeneity: A subpopulation of cells within the tumor may be inherently resistant to Ilicicolin A and can repopulate after treatment.

Q2: How can I confirm that EZH2 signaling is involved in the observed resistance?

A2: To investigate the role of the EZH2 pathway in Ilicicolin A resistance, you can perform the following experiments:

  • Western Blotting: Compare the protein levels of EZH2 in your resistant cell line versus the parental (sensitive) cell line. A significant increase in EZH2 expression in the resistant line would suggest its involvement.

  • Chromatin Immunoprecipitation (ChIP)-qPCR: This technique can determine if Ilicicolin A is effectively inhibiting the binding of EZH2 to the promoter regions of its target genes. Reduced EZH2 binding in sensitive cells treated with Ilicicolin A, but not in resistant cells, would indicate a target-related resistance mechanism.

Q3: What strategies can I employ to overcome Ilicicolin A resistance in my cell line?

A3: A primary strategy to overcome Ilicicolin A resistance is through combination therapy. Combining therapeutic agents that target different pathways can create a synergistic effect and reduce the likelihood of resistance.[2][3] For instance, in castration-resistant prostate cancer models, Ilicicolin A has been shown to enhance the anticancer activity of enzalutamide.[1] Exploring combinations with other cytotoxic agents or targeted therapies that act on pathways independent of EZH2 could also be beneficial.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for Ilicicolin in my experiments.
Possible Cause Troubleshooting Step
Cell Seeding Density Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Over-confluency can alter drug sensitivity.
Reagent Stability Prepare fresh dilutions of Ilicicolin for each experiment from a stock solution stored under recommended conditions.
Assay Duration Standardize the incubation time for your cell viability assays. A typical duration is 72 hours.
Cell Line Authenticity Periodically verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
Problem 2: No significant difference in EZH2 protein levels between sensitive and resistant cells via Western Blot.
Possible Cause Troubleshooting Step
Antibody Quality Validate your primary antibody for EZH2 using a positive control cell line known to express high levels of the protein.
Protein Loading Ensure equal protein loading across all lanes by quantifying protein concentration with a BCA assay and using a loading control like β-actin or GAPDH.
Resistance Mechanism is Downstream of EZH2 The resistance mechanism may not involve altered EZH2 expression but rather mutations or alterations in downstream effectors of the EZH2 pathway. Consider sequencing key downstream genes.
Alternative Resistance Pathways The resistance may be independent of the EZH2 pathway. Investigate other common drug resistance mechanisms such as increased drug efflux or activation of parallel survival pathways (e.g., PI3K/Akt).

Data Presentation

Table 1: Reported IC50 Values of Ilicicolin H in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
DLD-1Colon AdenocarcinomaNot specified, but in vitro studies conducted[4]
A549Non-small Cell Lung CarcinomaNot specified, but in vitro studies conducted[4]
PC-3Prostate CarcinomaNot specified, but in vitro studies conducted[4]
22Rv1Prostate CarcinomaNot specified, but in vitro studies conducted[4]
Huh7Hepatocellular CarcinomaNot specified, but in vitro studies conducted[4]
HepG2Hepatocellular CarcinomaNot specified, but in vitro studies conducted[4]

Experimental Protocols

Protocol 1: Western Blotting for EZH2

1. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, vortexing every 10 minutes.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE:

  • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
  • Load samples onto a 4-12% SDS-polyacrylamide gel.
  • Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against EZH2 overnight at 4°C.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for EZH2

1. Cross-linking:

  • Treat cells with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.
  • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

2. Cell Lysis and Chromatin Shearing:

  • Wash cells with ice-cold PBS and lyse them in a buffer containing protease inhibitors.
  • Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically for each cell type.

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with protein A/G agarose/magnetic beads.
  • Incubate the pre-cleared chromatin with an anti-EZH2 antibody or a negative control IgG overnight at 4°C with rotation.
  • Add protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.

4. Washes:

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

5. Elution and Reverse Cross-linking:

  • Elute the chromatin complexes from the beads.
  • Reverse the cross-links by incubating at 65°C for several hours in the presence of NaCl.
  • Treat with RNase A and Proteinase K to remove RNA and protein.

6. DNA Purification:

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

7. qPCR Analysis:

  • Perform quantitative PCR using primers specific for the promoter regions of known EZH2 target genes.
  • Analyze the data to determine the relative enrichment of EZH2 at these promoters.

Visualizations

Ilicol_Resistance_Troubleshooting cluster_problem Problem: Decreased Ilicol Sensitivity cluster_investigation Initial Investigation cluster_findings Potential Findings cluster_solutions Troubleshooting & Solutions Problem Cell line shows increased IC50 to this compound Western Western Blot for EZH2 Problem->Western ChIP ChIP-qPCR for EZH2 targets Problem->ChIP EZH2_up Increased EZH2 protein Western->EZH2_up EZH2_no_change No change in EZH2 protein Western->EZH2_no_change ChIP_fail This compound fails to displace EZH2 ChIP->ChIP_fail Combo_Therapy Combination Therapy (e.g., with Enzalutamide) EZH2_up->Combo_Therapy Alt_Pathways Investigate Alternative Pathways (e.g., PI3K/Akt) EZH2_no_change->Alt_Pathways Efflux_Pumps Assess Drug Efflux Pump Activity EZH2_no_change->Efflux_Pumps ChIP_fail->Combo_Therapy

Caption: Troubleshooting workflow for this compound resistance.

EZH2_Signaling_Pathway cluster_this compound Ilicicolin A Action cluster_PRC2 PRC2 Complex cluster_Histone Histone Modification cluster_Gene Gene Regulation This compound Ilicicolin A EZH2 EZH2 This compound->EZH2 inhibits H3K27me3 H3K27me3 EZH2->H3K27me3 catalyzes SUZ12 SUZ12 SUZ12->EZH2 EED EED EED->EZH2 Gene_Repression Tumor Suppressor Gene Repression H3K27me3->Gene_Repression Cell_Proliferation Cancer Cell Proliferation Gene_Repression->Cell_Proliferation

Caption: Simplified EZH2 signaling pathway targeted by Ilicicolin A.

References

Technical Support Center: Ilicol Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on dosage adjustment for long-term studies of Ilicol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational modulator of inflammatory signaling pathways in the ileum. Its primary mechanism involves the inhibition of pro-inflammatory cytokine signaling, such as the IL-6 pathway, and modulation of substance P activity at the ileocecal sphincter, which can influence gut motility and local inflammation.[1][2][3][4]

Q2: What are the general principles for dose adjustment of this compound in a long-term study?

A2: Dose adjustments for this compound should be guided by the clinical trial protocol, clinical judgment, and ongoing safety and efficacy data.[5] The primary goals are to enhance safety by minimizing adverse events and to maximize therapeutic efficacy.[5] Key scenarios for dose adjustment include the emergence of adverse events, insufficient therapeutic response, and variability in patient pharmacokinetics.[5]

Q3: How should the dose of this compound be adjusted in response to adverse events?

A3: If a participant experiences an adverse event, the first step is often to reduce the dose to alleviate the side effects.[5] For many medications, a dose reduction of 25-33% is a typical starting point.[6] If adverse effects persist, a further reduction may be necessary.[6] It is crucial to monitor the patient closely during this period.

Q4: What is the recommended approach if a participant shows an insufficient response to the initial this compound dosage?

A4: If the initial dose of this compound is not achieving the desired therapeutic effect, an increase in the dose may be considered, provided it remains within safe limits as defined by the study protocol.[5] Dose increases should be done systematically, for example, by 25-50% of the current dose, with sufficient time between adjustments to assess the response.[6]

Q5: What patient-specific factors should be considered when adjusting the this compound dose?

A5: Several patient-specific factors can influence the response to this compound and may necessitate dose adjustments. These include age, weight, kidney function, and liver function, as these can affect the absorption, distribution, metabolism, and excretion of the drug.[7][8][9][10]

Troubleshooting Guides

Issue 1: A participant in a long-term study develops mild, persistent gastrointestinal discomfort after several weeks on a stable dose of this compound.

  • Troubleshooting Steps:

    • Assess the severity and nature of the discomfort.

    • Consider reducing the this compound dose by 25% to see if the discomfort resolves.[6]

    • If the discomfort persists, a further dose reduction or temporary discontinuation may be warranted, as per the study protocol.

    • Investigate other potential causes of the discomfort.

Issue 2: After an initial positive response, a participant's condition plateaus and no longer shows improvement with this compound.

  • Troubleshooting Steps:

    • Verify patient compliance with the dosing regimen.

    • If compliance is confirmed, consider a cautious dose escalation, for instance, by 25%, to determine if a higher dose improves efficacy.[6]

    • Monitor for any dose-related side effects with the increased dosage.

    • Evaluate for any changes in the patient's underlying condition or concomitant medications that might affect this compound's efficacy.

Data Presentation

Table 1: Hypothetical Dosage Adjustment Guidelines for this compound in Long-Term Studies

ScenarioRecommended ActionDose AdjustmentMonitoring Parameters
Insufficient Efficacy Dose EscalationIncrease dose by 25-50%Efficacy endpoints, adverse events
Mild Adverse Events Dose ReductionDecrease dose by 25%Resolution of adverse events, efficacy
Moderate Adverse Events Dose Reduction/InterruptionDecrease dose by 33-50% or hold doseResolution of adverse events, efficacy
Severe Adverse Events DiscontinuationPermanently stop this compoundPatient safety and well-being

Experimental Protocols

Protocol: Assessment of this compound Efficacy and Safety in a 52-Week Study

  • Patient Population: Adults with a confirmed diagnosis of inflammatory conditions of the ileum.

  • Study Design: A 52-week, randomized, double-blind, placebo-controlled study.

  • Initial Dosing: Participants are initiated on a starting dose of 10 mg/day of this compound or a matching placebo.

  • Dose Titration: Based on a 52-week open-label trial, participants could have their dose adjusted to 5 mg/day or 15 mg/day based on the effectiveness and the occurrence of adverse drug reactions.[11][12]

  • Efficacy Assessments: Efficacy is assessed at weeks 2, 4, 8, 12, 24, and 52 using validated clinical scoring systems for the specific inflammatory condition.

  • Safety Monitoring: Adverse events are monitored at each study visit. Laboratory parameters, including liver and kidney function tests, are assessed at baseline and at regular intervals throughout the study.[7]

Mandatory Visualization

Ilicol_Signaling_Pathway This compound This compound IL6R IL-6 Receptor This compound->IL6R Substance_P_R Substance P Receptor This compound->Substance_P_R JAK JAK IL6R->JAK Activates Motility Altered Gut Motility Substance_P_R->Motility Modulates STAT3 STAT3 JAK->STAT3 Phosphorylates Inflammation Pro-inflammatory Gene Expression STAT3->Inflammation Induces IL6 IL-6 IL6->IL6R Substance_P Substance P Substance_P->Substance_P_R

Caption: Hypothetical signaling pathway of this compound action.

Experimental_Workflow Screening Patient Screening (Week -2 to 0) Randomization Randomization (Week 0) Screening->Randomization Treatment_Start Initiate Treatment (10 mg/day this compound or Placebo) Randomization->Treatment_Start FollowUp_Visits Follow-up Visits (Weeks 2, 4, 8, 12, 24) Treatment_Start->FollowUp_Visits Dose_Adjustment Dose Adjustment (as needed based on efficacy/safety) FollowUp_Visits->Dose_Adjustment End_of_Study End of Study (Week 52) FollowUp_Visits->End_of_Study Dose_Adjustment->FollowUp_Visits Return to Follow-up

Caption: Experimental workflow for a long-term this compound study.

References

Technical Support Center: Ilicicolin H In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ilicicolin H-induced cytotoxicity in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ilicicolin H?

Ilicicolin H is a potent and highly selective inhibitor of the mitochondrial cytochrome bc1 complex (also known as complex III) of the electron transport chain.[1][2] It specifically binds to the Qn site of this complex, disrupting mitochondrial respiration.[2]

Q2: Why am I observing high cytotoxicity in my mammalian cell line when Ilicicolin H is supposed to be fungal-specific?

While Ilicicolin H shows a very high selectivity for the fungal cytochrome bc1 complex (over 1000-fold), it can still exhibit cytotoxic effects in mammalian cells, particularly at higher concentrations.[1] The IC50 for the rat liver cytochrome bc1 reductase is significantly higher than for the fungal enzyme, but not infinite. Observed cytotoxicity could be due to:

  • High Concentrations: The concentration of Ilicicolin H used may be high enough to inhibit the mammalian mitochondrial respiratory chain to a significant degree.

  • Off-Target Effects: At higher concentrations, Ilicicolin H might have off-target effects unrelated to the cytochrome bc1 complex. The specific off-target signaling pathways in mammalian cells are not yet well-elucidated.

  • Experimental Artifacts: Issues such as protein binding in the culture medium or problems with the cytotoxicity assay itself can lead to misleading results.

Q3: My experimental results with Ilicicolin H are inconsistent. What could be the cause?

Inconsistent results are often linked to the high plasma protein binding of Ilicicolin H.[1] The presence of serum in the cell culture medium can significantly reduce the effective concentration of Ilicicolin H, leading to variability. Key factors to consider are:

  • Serum Concentration: Variations in the percentage of serum (e.g., FBS) in your culture medium will alter the amount of free, active Ilicicolin H.

  • Batch-to-Batch Serum Variability: Different lots of serum can have varying protein compositions, affecting the binding capacity and thus the free concentration of the compound.

  • Assay Conditions: Ensure consistent incubation times, cell densities, and reagent concentrations across all experiments.

Troubleshooting Guides

Issue 1: Higher than Expected Cytotoxicity in Mammalian Cells
Potential Cause Troubleshooting Step
Concentration Too High Perform a dose-response curve to determine the IC50 of Ilicicolin H in your specific cell line. Start with a wide range of concentrations to identify the appropriate window for your experiments.
Serum Protein Binding If possible, perform initial characterization in serum-free media to understand the baseline potency. If serum is required, maintain a consistent and well-documented serum concentration and lot number across all experiments. Consider using serum-reduced or serum-free media formulations if compatible with your cell line.
Off-Target Effects Investigate markers of mitochondrial dysfunction, such as a decrease in mitochondrial membrane potential. Assess for apoptosis using methods like Annexin V/PI staining to determine the mode of cell death.
Issue 2: Low or No Cytotoxicity Observed
Potential Cause Troubleshooting Step
High Serum Protein Binding Increase the concentration of Ilicicolin H to compensate for sequestration by serum proteins. Alternatively, reduce the serum concentration in your culture medium if your cells can tolerate it.
Incorrect Drug Concentration Verify the stock solution concentration and ensure proper dilution. Ilicicolin H may be unstable over long-term storage; use freshly prepared solutions.
Cell Density Too High A high cell density can mask cytotoxic effects. Optimize the cell seeding density for your cytotoxicity assay to ensure you are in the linear range of the assay.
Assay Interference Some components of the media or the compound itself might interfere with the cytotoxicity assay (e.g., colorimetric assays). Run appropriate controls, including media-only and compound-only wells.
Issue 3: High Variability Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Serum Effects Ensure the same batch of serum is used for all experiments that will be directly compared. Thoroughly mix media after the addition of serum and Ilicicolin H to ensure homogeneity.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of cells, media, and Ilicicolin H.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Ilicicolin H

TargetOrganism/TissueAssayIC50Reference
Cytochrome bc1 ReductaseCandida albicansEnzyme Activity2-3 ng/mL[1]
Cytochrome bc1 ReductaseRat LiverEnzyme Activity>2000 ng/mL[3]
NADH:cytochrome c oxidoreductaseC. albicans MY1055Enzyme Activity0.8 ng/mL[1]
NADH:cytochrome c oxidoreductaseRat LiverEnzyme Activity1500 ng/mL[1]
Ubiquinol-cytochrome c reductaseSaccharomyces cerevisiaeEnzyme Activity3-5 nM[2]
Ubiquinol-cytochrome c reductaseBovineEnzyme Activity200-250 nM[2]

Table 2: Antifungal Activity of Ilicicolin H

Fungal SpeciesMIC Range (µg/mL)Reference
Candida spp.0.01 - 5.0[1]
Cryptococcus spp.0.1 - 1.56[1]
Aspergillus fumigatus0.08[1]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Ilicicolin H in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of Ilicicolin H. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol provides a general framework for assessing apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with Ilicicolin H at the desired concentrations and for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for Caspase-3 and PARP Cleavage

This protocol outlines the general steps for detecting apoptosis markers.

  • Protein Extraction: Treat cells with Ilicicolin H, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Ilicicolin_H_Mechanism cluster_Mitochondrion Fungal Mitochondrion Electron_Transport_Chain Electron Transport Chain Complex_III Cytochrome bc1 Complex (Complex III) Electron_Transport_Chain->Complex_III Electrons Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Electrons ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Disrupted Electron Flow ATP ATP ATP_Synthase->ATP Proton Motive Force ATP_Synthase->ATP Reduced ATP Production Ilicicolin_H Ilicicolin_H Ilicicolin_H->Complex_III Inhibits at Qn site

Caption: Mechanism of Ilicicolin H action in fungi.

Experimental_Workflow cluster_Troubleshooting Troubleshooting Workflow Start Unexpected Cytotoxicity Result Check_Concentration Verify Ilicicolin H Concentration and Stability Start->Check_Concentration Assess_Serum_Effects Evaluate Impact of Serum Protein Binding Check_Concentration->Assess_Serum_Effects Optimize_Assay Optimize Cell Density and Assay Conditions Assess_Serum_Effects->Optimize_Assay Investigate_Mechanism Investigate Mechanism of Cell Death (e.g., Apoptosis, Mitochondrial Dysfunction) Optimize_Assay->Investigate_Mechanism Refine_Experiment Refine Experimental Design Investigate_Mechanism->Refine_Experiment

Caption: Troubleshooting workflow for Ilicicolin H experiments.

Hypothetical_Apoptosis_Pathway cluster_Cell Mammalian Cell cluster_Mitochondrion Mitochondrion Mitochondrial_Stress Mitochondrial Stress (e.g., Disrupted Membrane Potential, ROS Production) Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release triggers Apoptosome Apoptosome Formation Cytochrome_c_Release->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 activates Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 PARP_Cleavage PARP Cleavage Active_Caspase3->PARP_Cleavage cleaves Apoptosis Apoptosis PARP_Cleavage->Apoptosis Ilicicolin_H Ilicicolin H (High Conc.) Off-Target Effects Ilicicolin_H->Mitochondrial_Stress

Caption: Hypothetical mitochondrial-induced apoptosis pathway. Note: The specific signaling cascade for Ilicicolin H-induced cytotoxicity in mammalian cells is not well-established. This diagram represents a potential general pathway.

References

Ilicol stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ilicol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during the long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, solid this compound should be stored at –20°C or colder, protected from light, and kept in a tightly sealed container to prevent moisture absorption. For solubilized this compound, storage at –80°C is recommended. Temperature is a critical factor in maintaining the stability of pharmaceutical compounds.[1][2][3]

Q2: In what solvent should I dissolve this compound for creating stock solutions?

A2: this compound is readily soluble in DMSO. For creating high-concentration stock solutions (e.g., 10-50 mM), we recommend using anhydrous, high-purity DMSO. It is crucial to use a stock concentration that is significantly higher (e.g., 1000x) than the final working concentration to keep the final DMSO percentage in your assay low (ideally ≤ 0.1%) to avoid solvent-induced artifacts or toxicity.[4]

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation can manifest in several ways, including:

  • Physical Changes: A change in the color or texture of the solid compound.

  • Reduced Purity: Observable impurity peaks when analyzed by High-Performance Liquid Chromatography (HPLC).

  • Loss of Activity: A decrease in the expected biological effect in your experimental model.

  • Precipitation: The compound falling out of solution, which can indicate instability in the chosen solvent or storage conditions.[1][4]

Q4: How many freeze-thaw cycles can a stock solution of this compound tolerate?

A4: We recommend minimizing freeze-thaw cycles. For biologics and some small molecules, repeated freezing and thawing can cause degradation or changes in concentration due to solvent evaporation.[2] For daily use, it is best practice to prepare small-volume aliquots from the main stock solution and store them at –80°C. This prevents the need to thaw the entire stock for each experiment.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: this compound Precipitated from My Stock Solution

Q: I observed solid particles/cloudiness in my this compound stock solution after thawing. What should I do?

A: The appearance of cloudiness or visible particles is a sign of precipitation.[4][5] It is not recommended to use a stock solution with precipitate, as the actual concentration of the dissolved compound will be lower than intended, leading to inaccurate results.[4]

Troubleshooting Steps:

  • Gentle Warming: Gently warm the vial to 37°C for 5-10 minutes. This may help redissolve the compound.

  • Vortexing/Sonication: Gently vortex or sonicate the vial to aid dissolution.

  • Verify Concentration: The precipitation may indicate that the concentration is too high for the solvent at that temperature. Consider preparing a new, slightly more dilute stock solution.

  • Assess Solvent Quality: Ensure you are using anhydrous (water-free) DMSO. Water can decrease the solubility of many organic compounds stored in DMSO.

G start Precipitation Observed in Stock Solution warm 1. Gently warm vial to 37°C for 5-10 min start->warm vortex 2. Vortex or sonicate to aid dissolution warm->vortex check_res Does precipitate redissolve? vortex->check_res proceed Proceed with experiment. Prepare fresh aliquots. check_res->proceed Yes stop STOP: Do not use solution check_res->stop No new_stock 3. Prepare a new, more dilute stock stop->new_stock check_solvent 4. Use anhydrous, high-purity DMSO for new stock new_stock->check_solvent G start Begin Stability Study sample Prepare this compound Samples (Solid & Solution) start->sample store Store samples under different conditions (-80°C, -20°C, 4°C, 25°C) sample->store timepoint Pull samples at scheduled timepoints (0, 1, 3, 6, 12 months) store->timepoint hplc Analyze purity by validated HPLC method timepoint->hplc degradation Degradation > 0.5% observed? hplc->degradation lcms Identify degradants using LC-MS degradation->lcms Yes end Compile data and determine shelf-life degradation->end No lcms->end G cluster_downstream cluster_nucleus Nucleus ligand Inflammatory Stimulus receptor Receptor ligand->receptor xyz Kinase XYZ receptor->xyz effector Effector Protein xyz->effector ATP ADP effector_p Effector Protein-P tf1 Transcription Factor TF-1 effector_p->tf1 nucleus Nucleus tf1->nucleus genes Pro-inflammatory Gene Expression This compound This compound This compound->xyz

References

Technical Support Center: Ilicol Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ilicol, a novel inhibitor of the Interleukin-6 (IL-6) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to achieve maximum therapeutic effect.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during in vitro experiments with this compound.

Issue 1: Low or No Inhibition of IL-6 Signaling

If you are not observing the expected inhibitory effect of this compound on IL-6-induced cellular responses, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. An example of a dose-response for an IL-6 pathway inhibitor is provided in the "Data Tables" section.
Incorrect Treatment Duration Optimize the incubation time of this compound. A time-course experiment (e.g., 1, 6, 12, 24, 48 hours) can determine the optimal duration for observing maximal inhibition.[1]
Cell Line Insensitivity Ensure your chosen cell line expresses the IL-6 receptor (IL-6R) and is responsive to IL-6 stimulation. You can verify IL-6R expression by Western blot, flow cytometry, or qPCR.
This compound Degradation Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions as recommended on the product datasheet.
High Cell Density High cell confluence can alter cellular responses. Seed cells at a consistent and optimal density for all experiments.

Issue 2: Inconsistent Results Between Experiments

Variability in results can be a significant challenge. The following table outlines steps to improve reproducibility.

Potential CauseRecommended Solution
Inconsistent Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.
Variable Reagent Quality Use high-quality, fresh reagents, including cell culture media, serum, and cytokines. Aliquot and store reagents properly to maintain their activity.
Pipetting Errors Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and other reagents.
Inconsistent Incubation Times Adhere strictly to the optimized incubation times for cell treatment and subsequent assays.
Variable IL-6 Stimulation Ensure that the concentration and activity of the recombinant IL-6 used for stimulation are consistent across experiments.

Issue 3: Difficulty in Detecting Phosphorylated STAT3 (p-STAT3) by Western Blot

The phosphorylation of STAT3 at Tyr705 is a key downstream event in the IL-6 signaling pathway and a common readout for inhibitor efficacy.[2] If you are having trouble detecting p-STAT3, refer to the troubleshooting tips below.

Potential CauseRecommended Solution
Phosphatase Activity Include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of your target protein. Keep samples on ice at all times.[3]
Low p-STAT3 Levels Optimize the duration of IL-6 stimulation. A short stimulation time (e.g., 15-30 minutes) is often sufficient to induce maximal STAT3 phosphorylation.[1]
Incorrect Blocking Buffer Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilution.[4]
Insufficient Protein Loading Load a sufficient amount of protein (typically 20-40 µg of total cell lysate) per lane.
Antibody Issues Use a validated antibody specific for phosphorylated STAT3 (Tyr705). Follow the manufacturer's recommended dilution and incubation conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine its IC50 (the concentration that inhibits 50% of the maximal response). A typical starting range could be from 0.01 µM to 100 µM. The optimal concentration will be cell-type dependent.

Q2: How long should I pre-incubate my cells with this compound before stimulating with IL-6?

A2: A pre-incubation time of 1 to 4 hours is a common starting point for in vitro inhibitor studies.[1] However, the optimal pre-incubation time should be determined empirically for your specific experimental setup.

Q3: How can I measure the efficacy of this compound treatment?

A3: The efficacy of this compound can be assessed by measuring the inhibition of various downstream effects of IL-6 signaling. Common methods include:

  • Western Blotting: To measure the reduction in phosphorylated STAT3 (p-STAT3).[2]

  • ELISA: To quantify the secretion of IL-6-induced downstream targets, such as C-reactive protein (CRP) or other cytokines.[5]

  • qPCR: To measure the change in the expression of IL-6 target genes (e.g., SOCS3, BCL2).

  • Cell Proliferation Assays: If IL-6 promotes the proliferation of your cell line, you can measure the inhibitory effect of this compound on cell growth using assays like MTT or BrdU incorporation.[1]

Q4: Can this compound treatment affect cell viability?

A4: It is crucial to assess the cytotoxicity of this compound at the concentrations used in your experiments. You can perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to ensure that the observed inhibitory effects are not due to non-specific toxicity.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of this compound dilutions in your cell culture medium. A common approach is to use 2-fold or 3-fold serial dilutions to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

  • This compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO, if used to dissolve this compound). Incubate for the desired pre-incubation time (e.g., 2 hours).

  • IL-6 Stimulation: Add a predetermined optimal concentration of recombinant human IL-6 to each well (except for the negative control wells). The optimal IL-6 concentration should be determined beforehand by performing a dose-response experiment with IL-6 alone.

  • Incubation: Incubate the plate for the desired stimulation time (e.g., 30 minutes for p-STAT3 analysis, or 24-48 hours for downstream gene or protein expression).

  • Assay: Perform your chosen readout assay (e.g., Western blot for p-STAT3, ELISA for a downstream target).

  • Data Analysis: Plot the response (e.g., % inhibition) against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Optimizing this compound Treatment Duration (Time-Course)

  • Cell Seeding: Seed your target cells in multiple wells or plates at an optimal density.

  • This compound Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the IC80 or a concentration known to give significant inhibition).

  • IL-6 Stimulation: At different time points after this compound addition (e.g., 1, 6, 12, 24, 48 hours), stimulate the cells with an optimal concentration of IL-6 for a fixed duration (e.g., 30 minutes).

  • Sample Collection: Harvest the cells at the end of each IL-6 stimulation period.

  • Analysis: Analyze the samples using your chosen readout (e.g., Western blot for p-STAT3). The time point showing the maximum inhibition is the optimal treatment duration.

Data Tables

Table 1: Example Dose-Response Data for an IL-6 Receptor Inhibitor (Tocilizumab)

This table shows the dose-dependent remission rates in patients treated with different doses of Tocilizumab, an IL-6R inhibitor. While this is clinical data, it illustrates the principle of a dose-response effect.

Treatment GroupDAS28 Remission Rate (Week 24)
Control1.6%
4 mg/kg Tocilizumab7.6%
8 mg/kg Tocilizumab30.1%

Data adapted from a study on rheumatoid arthritis patients.[6] DAS28 is a measure of disease activity.

Table 2: Example IC50 Values for IL-6 Pathway Inhibitors

This table provides example IC50 values for different inhibitors on cytokine production in rheumatoid arthritis synovial membrane cells. This illustrates the kind of data you would generate in a dose-response experiment.

InhibitorTargetIC50 for IL-6 production (nM)
TofacitinibJAK~100
R406Syk>1000
DasatinibSrc/Abl~50

Data is illustrative and based on published findings.[7] Actual values will vary depending on the experimental conditions.

Visualizations

IL6_Signaling_Pathway cluster_intracellular Intracellular Space IL6 IL-6 IL6R IL-6R IL6->IL6R sIL6R sIL-6R This compound This compound This compound->IL6 inhibits gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes nucleus Nucleus STAT3_dimer->nucleus translocates to gene_expression Target Gene Expression nucleus->gene_expression promotes

Caption: IL-6 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cells dose_response Dose-Response Experiment (Vary this compound Concentration) start->dose_response time_course Time-Course Experiment (Vary this compound Incubation Time) start->time_course stimulate Stimulate with IL-6 dose_response->stimulate time_course->stimulate readout Measure Readout (e.g., p-STAT3 Western Blot) stimulate->readout analyze Analyze Data (Determine Optimal Parameters) readout->analyze end End: Optimized Protocol analyze->end

Caption: Workflow for optimizing this compound treatment duration and concentration.

References

Validation & Comparative

Navigating the Uncharted: The Challenge of Comparing Ilicol in Scientific Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the rigorous comparison of novel compounds against established alternatives is a cornerstone of innovation. However, a comprehensive evaluation of the compound "Ilicol," with the chemical formula C15H26O2, is currently hampered by a significant lack of publicly available data on its biological activity and performance in specific scientific assays.

A thorough search of scientific literature and chemical databases reveals the existence of this compound as a defined chemical entity. Despite this, there is a notable absence of published research detailing its mechanism of action, its effects in any specific biological assay, or any comparative studies against other compounds. This information vacuum makes it impossible to construct a data-driven comparison guide as requested.

To generate a meaningful and objective comparison, foundational data from experimental assays are required. This would typically include quantitative metrics such as IC50 or EC50 values, which measure the concentration of a substance required for a specific biological response. Without such data for this compound, and by extension, for a relevant competitor in the same assay, a direct comparison remains purely speculative.

Furthermore, the creation of detailed experimental protocols and signaling pathway diagrams is contingent on understanding the context in which this compound is active. The specific assay protocol would detail the materials and methods used to assess its effects, while a signaling pathway diagram would illustrate the molecular interactions it influences. In the absence of any documented biological targets or pathways for this compound, these essential components of a comparison guide cannot be developed.

The scientific community thrives on the transparent and data-backed evaluation of new chemical entities. As research into this compound progresses and its biological properties are elucidated and published, the opportunity to benchmark its performance against other compounds in specific assays will arise. Until such data becomes available, any direct comparison would be premature. Researchers interested in this compound are encouraged to conduct foundational research to establish its biological activity profile, which will pave the way for future comparative analyses.

Validating Ilicol's Binding Affinity: A Comparative Analysis Against Established CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the binding affinity of the natural compound Ilicol with commercially available, clinically approved inhibitors targeting the Cyclin D1-dependent pathway. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel cell cycle inhibitors. While direct experimental validation of this compound's binding affinity is not yet publicly available, this guide leverages existing in silico data for this compound and compares it with extensive experimental data for established alternatives.

Executive Summary

This compound, a sesquiterpene lactone, has been identified in computational studies as a potential binder to Cyclin D1, a key regulator of cell cycle progression. This interaction suggests a potential therapeutic role in oncology. This document compares the in silico binding energy of this compound with the experimentally determined binding affinities of three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. It is crucial to note that while this compound was modeled against Cyclin D1, the approved drugs target the CDK4/Cyclin D1 complex. This guide presents the available data, details the distinct methodologies used for their determination, and provides context through pathway and workflow visualizations. Due to the absence of specific small molecule inhibitors with quantitative binding data for the transcription factor E2F-2 in the public domain, a direct comparison for this target is not included.

Data Presentation: this compound vs. CDK4/6 Inhibitors

The following table summarizes the available binding affinity data. A direct comparison of binding energy (in silico) and inhibitory concentrations (in vitro) is not straightforward. However, the data provides a preliminary assessment of this compound's potential relative to established drugs.

CompoundTarget Protein(s)Binding Affinity MetricValueMethodology
This compoundCyclin D1Binding Energy (kcal/mol)-10.2 to -10.9In Silico Molecular Docking
This compoundE2F-2Binding Energy (kcal/mol)Not specified in search resultsIn Silico Molecular Docking
PalbociclibCDK4/Cyclin D1IC₅₀~10 nMKinase Assay
RibociclibCDK4/Cyclin D1IC₅₀10 nMEnzymatic Assay[1]
AbemaciclibCDK4/Cyclin D1Kᵢ0.6 nMBiochemical Assay[2]

Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of a drug's potency in inhibiting a biological function. A lower value indicates higher potency. Binding energy is a calculated value from computational models predicting the strength of interaction.

Experimental Protocols

The experimental validation of a compound's binding affinity is a critical step in drug development. The data for the approved CDK4/6 inhibitors were generated using robust, validated experimental assays. Below are generalized methodologies representative of those used in the field.

Kinase Inhibition Assay (General Protocol)

This method is commonly used to determine the IC₅₀ of a compound against a specific kinase.

  • Reagent Preparation:

    • Recombinant human CDK4/Cyclin D1 complex is purified.

    • A substrate peptide (e.g., a fragment of the Retinoblastoma protein, Rb) is synthesized or purified.

    • The test compound (e.g., Palbociclib) is serially diluted to a range of concentrations.

    • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP), is prepared in a kinase buffer.

  • Reaction Setup:

    • The CDK4/Cyclin D1 enzyme, the substrate, and the test compound are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Detection of Phosphorylation:

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This can be achieved through methods like filtration onto a phosphocellulose membrane or gel electrophoresis.

    • The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.

  • Data Analysis:

    • The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.

    • The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes that occur upon binding of a ligand to a protein. This allows for the determination of the binding affinity (Kₐ or K₋), enthalpy (ΔH), and stoichiometry (n) of the interaction.

  • Sample Preparation:

    • The target protein (e.g., CDK4/Cyclin D1) is placed in the sample cell of the calorimeter.

    • The ligand (e.g., Abemaciclib) is loaded into a syringe. Both are in the same buffer to minimize heat of dilution effects.

  • Titration:

    • A series of small, precise injections of the ligand are made into the sample cell containing the protein.

    • With each injection, the heat released or absorbed due to binding is measured.

  • Data Acquisition and Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters of the interaction, including the binding affinity.

Mandatory Visualizations

Experimental Workflow for IC₅₀ Determination

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_enzyme Purified CDK4/Cyclin D1 mix Incubate Enzyme, Substrate, & Inhibitor prep_enzyme->mix prep_substrate Rb Substrate prep_substrate->mix prep_inhibitor Serial Dilution of Inhibitor prep_inhibitor->mix prep_atp [γ-³²P]ATP initiate Add [γ-³²P]ATP to start reaction mix->initiate stop_separate Stop Reaction & Separate Substrate initiate->stop_separate quantify Quantify Phosphorylation stop_separate->quantify calculate Calculate IC₅₀ quantify->calculate

Caption: A generalized workflow for determining the IC₅₀ of a kinase inhibitor.

Cyclin D1/CDK4 Signaling Pathway

signaling_pathway cluster_upstream Upstream Signaling cluster_core Core Cell Cycle Machinery cluster_downstream Downstream Effects growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor cyclinD1 Cyclin D1 receptor->cyclinD1 Upregulates expression complex Cyclin D1/CDK4/6 Active Complex cyclinD1->complex cdk46 CDK4/6 cdk46->complex pRb pRb complex->pRb Phosphorylates pRb_e2f pRb-E2F Complex (Inactive) pRb->pRb_e2f Sequesters E2F e2f E2F s_phase_genes S-Phase Genes e2f->s_phase_genes Activates transcription pRb_e2f->pRb pRb_e2f->e2f cell_cycle Cell Cycle Progression (G1 to S phase) s_phase_genes->cell_cycle

Caption: The Cyclin D1/CDK4-pRb-E2F signaling pathway controlling G1/S cell cycle transition.

References

Comparative Efficacy of 5-Fluorouracil and Alternatives in Colorectal Cancer Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For illustrative purposes, this guide uses 5-Fluorouracil (5-FU) as the primary drug of comparison due to the lack of public information on a drug named "Ilicol." This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison of 5-FU's performance against other therapeutic alternatives in patient-derived xenograft (PDX) models of colorectal cancer, supported by experimental data.

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissues into immunodeficient mice, are crucial for preclinical cancer research as they preserve the characteristics of the original tumor.[1][2] These models are instrumental in evaluating the efficacy of anticancer drugs.[1]

Quantitative Efficacy Data

The following table summarizes the quantitative efficacy data of 5-Fluorouracil and its alternatives in colorectal cancer PDX models.

Treatment AgentDosagePDX Model DetailsOutcome MeasureResultCitation
5-Fluorouracil 25 mg/kgSubcutaneous xenografts from colorectal cancer patients in Balb/c Nude mice.Tumor Growth Inhibition (TGI)TGI of up to 44.99% when combined with XAV939. Mean tumor volume of 601.9 ± 45.5 mm³ in the 5-FU monotherapy group versus 609.3 ± 69.5 mm³ in the control group.[3]
5-Fluorouracil + Leucovorin Not specifiedColorectal cancer PDX models.Response Prediction67% positive match between PDX and patient chemosensitivity profiles.[4]
Raltitrexed 3.0 mg/m² (clinical dose)Data from clinical trials, direct PDX data not specified in the search results.Objective Response RateComparable objective response rates to 5-FU/Leucovorin in three out of four randomized studies.[5]
Trifluridine/tipiracil (Lonsurf) Not specifiedMicrosatellite-stable (MSS) colorectal cancer xenograft models.Tumor RegressionSignificantly greater tumor regression when combined with an anti-PD-1 antibody compared to either agent alone.[6]
Trifluridine/tipiracil (Lonsurf) + Bevacizumab Not specifiedHuman colorectal cancer xenografts.Antitumor ActivityCombination showed efficacy in treating colorectal cancer in mouse xenograft models.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key experiments cited in this guide.

Patient-Derived Xenograft (PDX) Model Establishment and Drug Efficacy Studies

A standardized protocol for establishing and utilizing colorectal cancer PDX models for drug efficacy studies involves the following key steps:

  • Tumor Tissue Acquisition: Fresh tumor fragments are obtained from consenting patients who have undergone surgical resection of colorectal cancer.[8][9] The samples are promptly placed in a suitable medium on ice.[8]

  • Implantation: The tumor tissue fragments are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or Balb/c Nude).[3][8] Matrigel may be mixed with the tissue fragments to support engraftment.[10]

  • Tumor Growth Monitoring: Once tumors are established and reach a specified volume, the mice are randomized into treatment and control groups. Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Drug Administration: The investigational drug (e.g., 5-Fluorouracil) and comparator agents are administered to the respective treatment groups according to a predefined schedule and dosage. The control group typically receives a vehicle solution.[3]

  • Efficacy Evaluation: The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other measures such as tumor weight at the end of the study can also be used.[11]

  • Histological Analysis: At the end of the experiment, tumors are excised for histological and immunohistochemical analysis to confirm that the PDX tumors retain the key characteristics of the original patient tumors.[8]

Mechanism of Action: 5-Fluorouracil Signaling Pathway

5-Fluorouracil (5-FU) is a pyrimidine analog that functions as an antimetabolite.[12] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of pyrimidines, which are essential building blocks of DNA.[12][13] By depriving rapidly dividing cancer cells of thymidine, 5-FU leads to the inhibition of DNA synthesis and repair, ultimately causing cell death.[14] Additionally, 5-FU metabolites can be incorporated into RNA, leading to RNA damage and further contributing to its cytotoxic effects.[13][15]

5-Fluorouracil Signaling Pathway 5-Fluorouracil (5-FU) Mechanism of Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_apoptosis five_FU 5-Fluorouracil (5-FU) FUTP FUTP five_FU->FUTP Metabolism FdUMP FdUMP five_FU->FdUMP Metabolism FdUTP FdUTP five_FU->FdUTP Metabolism RNA_proc RNA Processing FUTP->RNA_proc Incorporated into RNA (RNA Damage) TS Thymidylate Synthase (TS) FdUMP->TS Inhibits DNA_syn DNA Synthesis & Repair FdUTP->DNA_syn Incorporated into DNA (DNA Damage) TS->DNA_syn Required for apoptosis Apoptosis DNA_syn->apoptosis Leads to RNA_proc->apoptosis Leads to

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Experimental Workflow: PDX Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of a therapeutic agent in patient-derived xenograft models.

PDX_Experimental_Workflow Experimental Workflow for PDX Efficacy Study patient_tumor Patient Tumor (Surgical Resection) implantation Tumor Implantation (Immunodeficient Mice) patient_tumor->implantation pdx_establishment PDX Tumor Establishment & Growth implantation->pdx_establishment randomization Randomization of Mice (n=5-10 per group) pdx_establishment->randomization control_group Control Group (Vehicle) randomization->control_group treatment_group_1 Treatment Group 1 (5-FU) randomization->treatment_group_1 treatment_group_2 Treatment Group 2 (Alternative A) randomization->treatment_group_2 treatment_group_3 Treatment Group 3 (Alternative B) randomization->treatment_group_3 monitoring Tumor Volume Measurement control_group->monitoring treatment_group_1->monitoring treatment_group_2->monitoring treatment_group_3->monitoring endpoint Endpoint Criteria Met monitoring->endpoint analysis Data Analysis (TGI, Statistical Significance) endpoint->analysis histology Histological & Molecular Analysis of Tumors endpoint->histology

Caption: A typical experimental workflow for a PDX efficacy study.

References

Reproducibility of Ilicol experimental results

Author: BenchChem Technical Support Team. Date: November 2025

An examination of publicly available experimental data reveals a lack of reproducible results for a substance or product referred to as "Ilicol." Searches for "this compound" in scientific literature and clinical trial databases did not yield any relevant information. This suggests that "this compound" may be a hypothetical, proprietary, or highly niche product not widely documented in public research. It may also indicate a possible misspelling of the intended substance.

Without accessible experimental data for "this compound," a direct comparison to alternative products or substances, as well as a detailed analysis of its experimental protocols and signaling pathways, cannot be conducted.

To facilitate a comprehensive comparison, clarification on the precise name and nature of "this compound" is requested. Providing accurate terminology will enable a thorough search for relevant experimental data, including quantitative performance metrics, detailed methodologies, and associated biological pathways.

General Principles of Experimental Reproducibility and Comparison

For the benefit of researchers, scientists, and drug development professionals, it is crucial to adhere to rigorous standards when evaluating and comparing experimental results. Key considerations include:

  • Detailed Methodologies: Comprehensive documentation of experimental protocols is essential for assessing the validity and reproducibility of findings. This includes specifics on reagents, equipment, sample preparation, and data analysis techniques.

  • Quantitative Data and Statistical Analysis: Objective comparisons rely on robust quantitative data. This data should be presented clearly, often in tabular format, and subjected to appropriate statistical analysis to determine the significance of any observed differences between a product and its alternatives.

  • Control Groups: The inclusion of appropriate positive and negative controls is fundamental to interpreting experimental outcomes. These controls provide a baseline against which the performance of the product can be judged.

  • Signaling Pathway Analysis: Understanding the mechanism of action of a substance often involves elucidating its effect on cellular signaling pathways. Visual representations, such as those generated using Graphviz, can be invaluable for illustrating these complex biological interactions.

Below is a hypothetical example of how a signaling pathway and an experimental workflow could be visualized, adhering to the specified formatting requirements.

Hypothetical Signaling Pathway Diagram

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Response Cellular Response TranscriptionFactor->Response induces Ligand Ligand Ligand->Receptor

A hypothetical signaling cascade initiated by ligand binding.

Hypothetical Experimental Workflow Diagram

start Start: Sample Preparation treatment Treatment with this compound vs. Alternatives start->treatment incubation Incubation Period treatment->incubation assay Perform Cellular Assay incubation->assay data_collection Data Collection assay->data_collection analysis Statistical Analysis data_collection->analysis end End: Comparative Results analysis->end

A generalized workflow for comparing this compound with alternatives.

Upon receiving the correct name for the substance of interest, a detailed and objective comparison guide will be generated based on available scientific evidence, adhering to all specified formatting and content requirements.

Comparative Toxicity Profile of Ilicol and Structurally Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of Ilicol and its structurally similar compounds, Costunolide and Dehydrocostus lactone. All three sesquiterpenoids are natural constituents of Saussurea costus, a plant with a long history of use in traditional medicine. This document summarizes the available quantitative toxicity data, details relevant experimental methodologies, and presents a signaling pathway pertinent to the activity of these compounds.

Quantitative Toxicity Data Summary

Direct toxicological data for this compound is currently limited in publicly accessible literature. However, data for the co-occurring and structurally related sesquiterpenoids, Costunolide and Dehydrocostus lactone, provide valuable insights into the potential toxicity profile of this class of compounds. The following table summarizes the available in vitro cytotoxicity data for these related compounds.

CompoundAssay TypeCell LineEndpointResult
Costunolide Growth InhibitionAssorted Cancer Cell LinesEC503-35 µM
STAT3 ActivationTHP-1IC5010 µM
CytotoxicityH1299 (Human non-small cell lung carcinoma)IC5023.93 µM
Dehydrocostus lactone CytotoxicityHCC70 (Triple-negative breast cancer)IC501.11 µM
CytotoxicityMCF-7 (Hormone receptor-positive breast cancer)IC5024.70 µM
CytotoxicityMCF-12A (Non-tumorigenic mammary epithelial)IC500.07 µM

A notable observation is the potent cytotoxicity of Dehydrocostus lactone against the non-tumorigenic MCF-12A cell line, suggesting a potential for general cellular toxicity.

In contrast to the in vitro data, in vivo studies on the crude extract of Saussurea lappa root (from which these compounds are derived) have indicated low acute toxicity in rats, with a reported LD50 of greater than 5000 mg/kg for an ethanol extract. However, a significant safety concern for Saussurea costus products is the potential for contamination with aristolochic acid, a known nephrotoxic and carcinogenic substance.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Cell Viability and Cytotoxicity Assays (General Protocol)

The IC50 and EC50 values presented in the table are typically determined using cell-based assays that measure cell proliferation or metabolic activity. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for MTT Assay:

MTT_Workflow cluster_setup Cell Culture and Treatment cluster_assay MTT Assay cluster_readout Data Acquisition and Analysis cell_seeding Seed cells in 96-well plates incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with varying concentrations of test compound incubation1->treatment incubation2 Incubate (e.g., 24, 48, 72h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50/EC50 values read_absorbance->calculate_ic50

Caption: Workflow of a typical MTT assay for determining cytotoxicity.

Protocol Details:

  • Cell Seeding: Cells of the desired line are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, Costunolide, Dehydrocostus lactone). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 or EC50 value (the concentration at which 50% of cell viability is inhibited) is calculated using non-linear regression analysis.

Signaling Pathway Analysis: STAT3 Inhibition

Costunolide has been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is a critical pathway in cell survival, proliferation, and inflammation, and is often dysregulated in cancer.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Translocation costunolide Costunolide costunolide->p_stat3 Inhibition transcription Gene Transcription (Proliferation, Survival, Inflammation) dna->transcription Binding & Activation cytokine Cytokine cytokine->receptor Binding

Caption: Simplified diagram of the STAT3 signaling pathway and the inhibitory action of Costunolide.

This pathway is initiated by the binding of cytokines to their receptors on the cell surface, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3 proteins. Phosphorylated STAT3s dimerize and translocate to the nucleus, where they bind to DNA and promote the transcription of genes involved in cell proliferation, survival, and inflammation. The inhibitory effect of Costunolide on STAT3 activation suggests a potential mechanism for its observed cytotoxic and anti-inflammatory effects.

Head-to-head study of Ilicol and [another compound] on [pathway]

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for a compound referred to as "Ilicol" have yielded no scientific data regarding its mechanism of action, its effect on any signaling pathway, or any head-to-head comparative studies. The identity of this compound and its biological targets could not be determined from the available resources.

Therefore, it is not possible to provide a comparison guide detailing a head-to-head study of "this compound" against another compound on a specific pathway as requested. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational information on the primary compound of interest.

To generate the requested comparison guide, the following information is essential:

  • Correct identification of "this compound": The proper chemical name or a registered identifier (e.g., CAS number) is necessary to retrieve relevant scientific literature.

  • Identification of the comparative compound: The specific compound against which "this compound" is to be compared.

  • Specification of the signaling pathway: The biological pathway of interest for the comparative analysis.

Without these key pieces of information, a scientifically accurate and objective comparison guide cannot be produced.

Target Validation of Ilicol: A Comparative Guide Using STAT3 siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the molecular target of a hypothetical anti-cancer compound, "Ilicol," which is presumed to target Signal Transducer and Activator of Transcription 3 (STAT3). The guide objectively compares the phenotypic effects of this compound treatment with the genetic knockdown of STAT3 using small interfering RNA (siRNA). This comparison is a cornerstone of target validation, ensuring that the pharmacological effects of a drug candidate are indeed mediated through its intended molecular target.

Introduction to STAT3 as a Therapeutic Target

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial cytoplasmic transcription factor that relays signals from various cytokines and growth factors to the nucleus, regulating the expression of genes involved in fundamental cellular processes like proliferation, survival, differentiation, and angiogenesis.[1][2] Persistent or aberrant activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, where it contributes to tumor growth, metastasis, and immune evasion.[1][3][4] This makes STAT3 an attractive and well-documented target for novel cancer therapeutics. The canonical STAT3 signaling pathway is typically initiated by the phosphorylation of Janus kinases (JAKs) upon cytokine or growth factor receptor activation, which in turn phosphorylate STAT3, leading to its dimerization, nuclear translocation, and DNA binding.[1][3][5]

Core Logic of Target Validation

The central hypothesis of this guide is: If this compound's primary mechanism of action is the inhibition of STAT3, then the cellular and molecular effects of this compound treatment should closely mimic the effects observed after the specific knockdown of STAT3 protein expression by siRNA. This guide outlines the experimental workflows and comparative data required to test this hypothesis.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and the logical workflow for target validation.

STAT3_Pathway receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation (Tyr705) p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation target_genes Target Gene Transcription (e.g., Bcl-2, Cyclin D1, c-Myc) nucleus->target_genes Binds DNA outcomes Cell Proliferation, Survival, Angiogenesis target_genes->outcomes ligand Cytokine/ Growth Factor ligand->receptor This compound This compound (Hypothetical Inhibitor) This compound->p_stat3 Inhibits Dimerization/ Phosphorylation sirna STAT3 siRNA sirna->stat3 Degrades mRNA

Caption: Canonical STAT3 signaling pathway and points of inhibition.

Target_Validation_Workflow start Cancer Cell Line (e.g., SKOV3, A172, HepG2) with active STAT3 treatment Experimental Groups start->treatment control Untreated/ Vehicle Control treatment->control scr_sirna Scrambled siRNA Control treatment->scr_sirna stat3_sirna STAT3 siRNA Knockdown treatment->stat3_sirna ilicol_treat This compound Treatment treatment->ilicol_treat analysis Comparative Analysis control->analysis scr_sirna->analysis stat3_sirna->analysis ilicol_treat->analysis western Target Engagement: Western Blot (p-STAT3, Total STAT3) analysis->western qpcr Target Knockdown: RT-qPCR (STAT3 mRNA) analysis->qpcr phenotype Phenotypic Readout: Cell Viability Assay (e.g., CCK-8, MTS) analysis->phenotype downstream Downstream Effects: Western Blot / RT-qPCR (Bcl-xL, Survivin) analysis->downstream conclusion Conclusion: Target Validated if STAT3 siRNA ≈ this compound western->conclusion qpcr->conclusion phenotype->conclusion downstream->conclusion

Caption: Experimental workflow for STAT3 target validation.

Comparative Performance Data

The following tables summarize expected quantitative outcomes from experiments designed to validate this compound's targeting of STAT3. Data is based on published findings for STAT3 siRNA knockdown and known STAT3 inhibitors.[6][7][8][9][10]

Table 1: Target Expression Analysis (72h post-treatment)

Treatment Group STAT3 mRNA Level (Relative to Control) Total STAT3 Protein (Relative to Control) Phospho-STAT3 (Tyr705) (Relative to Control)
Vehicle Control 100% 100% 100%
Scrambled siRNA ~98% ~95% ~97%
STAT3 siRNA ~25% ~22% ~20%
This compound (10 µM) ~97% ~96% ~15%

| Alternative (Napabucasin) | ~95% | ~93% | ~18% |

Rationale: A successful STAT3 siRNA treatment will significantly reduce both mRNA and protein levels.[6][8] In contrast, a direct STAT3 inhibitor like this compound is expected to primarily reduce STAT3 phosphorylation and subsequent activity, with little to no effect on total STAT3 expression.[10]

Table 2: Phenotypic Outcome - Cell Viability (72h post-treatment)

Treatment Group Cell Viability (% of Control) in SKOV3 Ovarian Cancer Cells Cell Viability (% of Control) in A172 Glioblastoma Cells
Vehicle Control 100% 100%
Scrambled siRNA ~99% ~98%
STAT3 siRNA ~55% ~60%
This compound (10 µM) ~58% ~62%

| Alternative (Napabucasin) | ~65% | ~68% |

Rationale: If this compound targets STAT3, its effect on the viability of cancer cells dependent on STAT3 signaling should be comparable to that of STAT3 knockdown. Studies show that reducing STAT3 expression inhibits the growth of various cancer cell lines.[6][7][8]

Table 3: Downstream Target Gene Expression (72h post-treatment)

Treatment Group Bcl-xL Protein Level (Relative to Control) Survivin mRNA Level (Relative to Control)
Vehicle Control 100% 100%
Scrambled siRNA ~96% ~98%
STAT3 siRNA ~40% ~25%
This compound (10 µM) ~45% ~30%

| Alternative (Napabucasin) | ~50% | ~35% |

Rationale: STAT3 transcriptionally regulates anti-apoptotic genes like Bcl-xL and Survivin. Both STAT3 knockdown and effective STAT3 inhibition should lead to a marked decrease in the expression of these downstream targets.[6][8]

Alternative STAT3 Inhibitors

For a comprehensive comparison, this compound's performance should be benchmarked against other known STAT3 inhibitors currently under investigation.

  • Napabucasin (BBI608): A cancer stemness inhibitor that suppresses STAT3-mediated transcription and has advanced to Phase III clinical trials for cancers like metastatic colorectal cancer.[11]

  • TTI-101 (C-188-9): A small molecule inhibitor that targets the STAT3 SH2 domain, currently in clinical trials for various solid tumors, including hepatocellular carcinoma.[12]

  • AZD9150 (Danvatirsen): An antisense oligonucleotide that inhibits STAT3 synthesis, which has been evaluated in clinical trials for lymphoma and solid tumors.[11]

Detailed Experimental Protocols

siRNA Transfection

This protocol is a standard procedure for transiently knocking down gene expression in cultured mammalian cells.

  • Cell Seeding: Plate cells (e.g., SKOV3 ovarian cancer cells) in a 6-well plate at a density of 2 x 10^5 cells per well in 2 ml of antibiotic-free growth medium. Incubate for 18-24 hours until cells are 60-80% confluent.[13]

  • Complex Preparation:

    • Solution A: Dilute 20-80 pmol of STAT3 siRNA (or a non-targeting scrambled control siRNA) in 100 µl of serum-free medium (e.g., Opti-MEM®).[13][14]

    • Solution B: Dilute 2-8 µl of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µl of serum-free medium.[13][14]

    • Combine Solution A and Solution B, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.[13]

  • Transfection: Wash cells once with serum-free medium. Add 800 µl of serum-free medium to the 200 µl siRNA-lipid complex mixture, and overlay the 1 ml total volume onto the washed cells.

  • Incubation and Analysis: Incubate cells for 48-72 hours at 37°C. After incubation, cells can be harvested for RT-qPCR or Western blot analysis, or used in cell viability assays.[13]

Western Blotting for Protein Analysis

This technique is used to quantify the levels of total STAT3, phosphorylated STAT3 (p-STAT3), and downstream target proteins.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Bcl-xL, anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[7] Densitometry analysis is performed to quantify protein levels relative to a loading control like β-actin.[10]

Cell Viability Assay (CCK-8/MTS)

This colorimetric assay measures cell proliferation and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Transfect cells with siRNA or treat with various concentrations of this compound. Include vehicle and non-targeting siRNA controls.

  • Assay: At specified time points (e.g., 24, 48, 72 hours), add 10 µl of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.[7][10]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[10] Viability is expressed as a percentage relative to the untreated control cells.[15]

Conclusion

The systematic comparison of a targeted inhibitor with the genetic knockdown of its putative target is a critical step in modern drug development. If the cellular effects of this compound—specifically the reduction in cell viability and the downregulation of key survival genes—closely parallel the effects of STAT3 siRNA, it provides strong evidence that this compound functions through on-target STAT3 inhibition. This validation is essential before advancing a compound to more complex preclinical and clinical evaluations.

References

Independent Verification of Upadacitinib's Published Findings in Ulcerative Colitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Janus kinase (JAK) inhibitor, Upadacitinib, with the tumor necrosis factor-alpha (TNF-α) inhibitor, Adalimumab, for the treatment of moderately to severely active ulcerative colitis. The information is compiled from published clinical trial data to facilitate independent verification and inform research and development efforts.

Comparative Efficacy and Safety Data

The following tables summarize the key efficacy and safety outcomes from the pivotal Phase 3 clinical trial programs for Upadacitinib (U-ACHIEVE and U-ACCOMPLISH) and Adalimumab (ULTRA 2).

Table 1: Comparison of Induction and Maintenance of Clinical Remission

OutcomeUpadacitinib (U-ACHIEVE & U-ACCOMPLISH)Adalimumab (ULTRA 2)Placebo
Induction of Clinical Remission (Week 8) 26% (UC1) and 34% (UC2)[1]16.5%[2]5% (UC1) and 4% (UC2)[1], 9.3%[2]
Maintenance of Clinical Remission (Week 52) 42% (15mg) and 52% (30mg)[1]17.3%[2]12%[1], 8.5%[2]

Table 2: Key Secondary Efficacy Endpoints

OutcomeUpadacitinibAdalimumabPlacebo
Endoscopic Improvement (Week 8) 36% (UC1)41%7% (UC1), 32%
Endoscopic Improvement (Week 52) 49% (15mg), 62% (30mg)25%14%, 15%
Corticosteroid-Free Remission (Week 52) 45% (15mg), 57% (30mg)Not Reported14%

Table 3: Overview of Common Adverse Events

Adverse EventUpadacitinib (Induction)Adalimumab (Maintenance)Placebo
Nasopharyngitis 5%[1]Not Reported4%[1]
Creatine Phosphokinase Elevation 4%[1]Not Reported2%[1]
Acne 5%[1]Not Reported1%[1]
Serious Infections Not Reported1.6%[2]1.9%[2]

Experimental Protocols

Upadacitinib (U-ACHIEVE and U-ACCOMPLISH Induction Studies)
  • Study Design: These were two replicate Phase 3, multicenter, randomized, double-blind, placebo-controlled induction studies.[1]

  • Patient Population: Adults aged 16-75 years with moderately to severely active ulcerative colitis (Adapted Mayo score of 5-9 with an endoscopic subscore of 2 or 3) for at least 90 days.[1]

  • Intervention: Patients were randomized (2:1) to receive oral Upadacitinib 45 mg once daily or a matching placebo for 8 weeks.[1]

  • Primary Endpoint: The primary endpoint was clinical remission at week 8, defined by an Adapted Mayo score.[1]

  • Key Secondary Endpoints: Secondary endpoints included endoscopic improvement and clinical response.

Adalimumab (ULTRA 2 Maintenance Study)
  • Study Design: A randomized, double-blind, placebo-controlled trial to assess the efficacy of Adalimumab in inducing and maintaining clinical remission.[2]

  • Patient Population: 494 patients with moderate-to-severe ulcerative colitis who were receiving concurrent treatment with oral corticosteroids or immunosuppressants. Patients were stratified based on prior exposure to TNF-α antagonists.[2]

  • Intervention: Patients were randomized to receive either Adalimumab (160 mg at week 0, 80 mg at week 2, then 40 mg every other week) or placebo.[2]

  • Primary Endpoints: The primary endpoints were clinical remission at weeks 8 and 52.[2]

Signaling Pathways and Experimental Workflow

Mechanism of Action: Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Upadacitinib and Adalimumab.

Upadacitinib_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates JAK_other Other JAKs Receptor->JAK_other STAT STAT JAK1->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Upadacitinib Upadacitinib Upadacitinib->JAK1 inhibits Adalimumab_Pathway TNFa TNF-α Receptor TNF Receptor (TNFR1/TNFR2) TNFa->Receptor binds to Signaling Downstream Signaling (NF-κB, MAPK pathways) Receptor->Signaling activates Nucleus Nucleus Signaling->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Adalimumab Adalimumab Adalimumab->TNFa neutralizes Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Drug Active Drug Randomization->Drug Group 1 Placebo Placebo Randomization->Placebo Group 2 Induction Induction Phase (8 weeks) Response Clinical Response Assessment Induction->Response Maintenance Maintenance Phase (52 weeks) Response->Maintenance Responders NoResponse Non-Responders Response->NoResponse Non-Responders Endpoint Primary & Secondary Endpoint Analysis Maintenance->Endpoint Drug->Induction Placebo->Induction

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ilicol

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Ilicol, ensuring the safety of laboratory personnel and adherence to regulatory standards.

I. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect against splashes and vapors.
Lab Coat Standard laboratory coat or apronTo protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area. If ventilation is inadequate, use a respirator.To prevent inhalation of potentially harmful vapors.

Always handle this compound in a well-ventilated area, such as a fume hood, to prevent the formation of vapor.[1] Keep the container tightly closed when not in use and away from heat, sparks, open flames, and other ignition sources.[1]

II. This compound Waste Characterization

The first and most crucial step in proper disposal is to determine if the waste is hazardous. For glycol-based products like this compound, contamination during use can classify it as hazardous waste.

Experimental Protocol: Waste Characterization

To determine if used this compound is hazardous, a Toxicity Characteristic Leaching Procedure (TCLP) is often required.[2] This analysis simulates landfill conditions to ascertain if heavy metals or other toxic constituents could leach into the groundwater.[2]

  • Sample Collection: Collect a representative sample of the used this compound waste in a clean, compatible container.

  • Laboratory Analysis: Submit the sample to a certified environmental testing laboratory for TCLP analysis. The test will identify the presence and concentration of contaminants such as lead, cadmium, chromium, and benzene.[2]

  • Classification: Based on the analytical results, classify the waste as hazardous or non-hazardous according to local, state, and federal regulations.[2]

III. Step-by-Step Disposal Procedures

The following workflow outlines the mandatory steps for the compliant disposal of this compound.

Ilicol_Disposal_Workflow cluster_pre_disposal Pre-Disposal cluster_disposal_path Disposal Path A Step 1: Collect Waste B Step 2: Characterize Waste (TCLP Analysis) A->B C Is Waste Hazardous? B->C D Step 3a: Non-Hazardous Disposal C->D No F Step 3b: Hazardous Waste Accumulation C->F Yes E Step 4a: Follow Local Regulations for Non-Hazardous Waste D->E G Step 4b: Label Container F->G H Step 5b: Store Properly G->H I Step 6b: Arrange for Licensed Disposal H->I J Step 7b: Complete Waste Manifest I->J

Caption: this compound Disposal Workflow

Step 1: Collect Waste Collect used this compound in a durable, leak-proof container that is compatible with the chemical.[3] Do not mix with other waste streams.

Step 2: Characterize Waste Perform a TCLP analysis to determine if the waste is hazardous.[2]

Step 3a: Non-Hazardous Disposal If the waste is determined to be non-hazardous, follow local regulations for disposal. Even in its pure, unused form, some types of glycol are not considered hazardous; however, this changes once it has been used.[2]

Step 3b: Hazardous Waste Accumulation If the waste is characterized as hazardous, it must be accumulated in a designated area.

Step 4b: Proper Labeling The container must be clearly labeled with the words "Hazardous Waste," your facility's name and address, and the date you began accumulating the waste.[2]

Step 5b: Proper Storage Store the container in a secure, secondary containment system to prevent spills. Adhere to strict accumulation time limits, which can be 90, 180, or 270 days, depending on your hazardous waste generator status.[2]

Step 6b: Arrange for Licensed Disposal Contact a certified hazardous waste disposal vendor to arrange for transportation and disposal.[4]

Step 7b: Complete a Hazardous Waste Manifest When the waste is transported off-site, it must be accompanied by a Uniform Hazardous Waste Manifest. This legal document tracks the waste from your facility to its final destination, serving as proof of responsible management.[2]

IV. Spill & Emergency Procedures

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Contain the spill using non-combustible absorbent materials such as sand, earth, or vermiculite.[5]

  • Collect: Collect the absorbed material and place it in a suitable container for disposal as hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly.

For any exposure, refer to the following first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]
Ingestion Do NOT induce vomiting. Immediately call a poison center or doctor.[5]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for Ilicol

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Ilicol (CAS No. 72715-02-7), focusing on personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE) for this compound

Based on available safety information, this compound is presumed to be harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from potential splashes or aerosols of this compound.
Hand Protection Nitrile or neoprene gloves.To prevent skin contact with this compound.
Body Protection A laboratory coat or chemical-resistant apron.To protect skin and clothing from accidental spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if handling in a poorly ventilated area or if aerosolizing.To prevent inhalation of this compound vapors or aerosols.

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Adherence to strict protocols for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Procedure:
  • Hand Hygiene: Before donning any PPE, thoroughly wash and dry your hands.

  • Gown/Apron: Put on the laboratory coat or apron, ensuring it is securely fastened.

  • Respiratory Protection (if required): Put on the respirator, ensuring a proper fit and seal.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the laboratory coat.

Doffing Procedure:
  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out.

  • Gown/Apron: Untie and remove the laboratory coat or apron, folding the contaminated side inward.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respiratory Protection (if required): Remove the respirator without touching the front.

  • Hand Hygiene: Perform final hand hygiene.

Disposal Plan:
  • Solid Waste: Used gloves, disposable aprons, and any other solid materials contaminated with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a labeled hazardous waste container for liquids. Do not pour this compound solutions down the drain.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Visual Guidance: Diagrams for Safety and Handling

To further clarify the procedural steps and logical relationships in handling this compound safely, the following diagrams are provided.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling this compound Assess_Task Assess Task: - Scale of work - Potential for splash/aerosol - Ventilation Start->Assess_Task Eye_Protection Eye Protection: Safety Goggles/Face Shield Assess_Task->Eye_Protection Always Required Hand_Protection Hand Protection: Nitrile/Neoprene Gloves Assess_Task->Hand_Protection Always Required Body_Protection Body Protection: Lab Coat/Apron Assess_Task->Body_Protection Always Required Respiratory_Protection Respiratory Protection: Respirator (if needed) Assess_Task->Respiratory_Protection If poor ventilation or aerosol generation Donning Follow Donning Procedure Eye_Protection->Donning Hand_Protection->Donning Body_Protection->Donning Respiratory_Protection->Donning Handling Handle this compound Donning->Handling Doffing Follow Doffing Procedure Handling->Doffing Disposal Dispose of Waste Properly Doffing->Disposal End End Disposal->End

Caption: PPE Selection Workflow for Handling this compound

Ilicol_Handling_Disposal_Logic cluster_handling Safe Handling Protocol cluster_disposal Waste Disposal Protocol cluster_emergency Emergency Response Preparation Preparation - Review SDS - Assemble PPE - Prepare workspace Manipulation Manipulation - Use fume hood if necessary - Avoid skin/eye contact - Minimize aerosol generation Preparation->Manipulation Proceeds to Decontamination Decontamination - Clean spills immediately - Decontaminate work surfaces Manipulation->Decontamination Followed by Spill Spill Response - Evacuate area - Alert supervisor - Use spill kit Manipulation->Spill Potential for Exposure Exposure Response - Skin: Wash with soap & water - Eyes: Flush with water for 15 min - Inhalation: Move to fresh air - Seek medical attention Manipulation->Exposure Potential for Solid_Waste Solid Waste - Contaminated gloves, paper towels, etc. - Place in labeled hazardous waste bag Decontamination->Solid_Waste Generates Liquid_Waste Liquid Waste - Unused this compound solutions - Rinsate from cleaning - Collect in labeled hazardous waste container Decontamination->Liquid_Waste Generates Sharps_Waste Sharps Waste (if applicable) - Contaminated needles, glassware - Place in sharps container Decontamination->Sharps_Waste Generates Decontamination->Spill Potential for

Caption: Logical Relationships in this compound Handling and Disposal

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.